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  • Product: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol
  • CAS: 152893-54-4

Core Science & Biosynthesis

Foundational

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol spectral data (NMR, IR, MS)

This technical guide provides an in-depth characterization and application framework for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol , a critical vinyl iodide building block in convergent organic synthesis. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization and application framework for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol , a critical vinyl iodide building block in convergent organic synthesis.

Part 1: Executive Summary & Utility

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (TBS-protected (E)-3-iodo-2-buten-1-ol) is a high-value synthetic intermediate, primarily utilized as the electrophilic component in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Its structural significance lies in the (E)-stereochemistry of the trisubstituted olefin. The rigid geometry of the vinyl iodide motif is preserved during cross-coupling, allowing for the precise installation of the trans-alkene geometry in complex natural products (e.g., polyketides, macrolides). The bulky TBS (tert-butyldimethylsilyl) group provides robust protection for the allylic alcohol against basic coupling conditions and organometallic reagents, while being orthogonally removable with fluorides (TBAF) or mild acids.

Part 2: Chemical Identity & Structural Analysis

PropertySpecification
IUPAC Name tert-butyl(((2E)-3-iodobut-2-en-1-yl)oxy)dimethylsilane
Molecular Formula

Molecular Weight 312.27 g/mol
Appearance Colorless to pale yellow oil
Stereochemistry (E) : The hydroxymethyl group (C1) and the iodine atom (C3) are trans (opposite sides).
Solubility Soluble in

, THF,

, Hexanes.
Stereochemical Definition (Cahn-Ingold-Prelog)
  • C2 Position: Priority 1 =

    
    ; Priority 2 = 
    
    
    
    .
  • C3 Position: Priority 1 =

    
    ; Priority 2 = 
    
    
    
    .
  • Configuration (E): The high-priority groups (

    
     and 
    
    
    
    ) are on opposite sides of the double bond.

Part 3: Synthesis & Causality

The synthesis of the (E)-isomer requires specific stereocontrol, as standard hydroalumination/iodination of propargylic alcohols often favors the (Z)-isomer (gamma-iodo alcohol) or mixtures.

Preferred Route: Hydroalumination/Iodinolysis of But-2-yn-1-ol

To achieve the (E)-geometry, the reaction typically proceeds via the anti-stereoselective hydroalumination or hydrozirconation, followed by iodinolysis. Alternatively, a highly reliable route involves the reduction of ethyl (E)-3-iodobut-2-enoate .

Workflow Diagram (DOT)

The following diagram illustrates the synthesis starting from but-2-yn-1-ol, highlighting the stereodivergent step.

SynthesisWorkflow Start But-2-yn-1-ol Step1 Red-Al (NaAlH2(OCH2CH2OMe)2) THF, -78°C to 0°C Start->Step1 Inter Vinyl Aluminate Intermediate Step1->Inter Syn-Hydroalumination Step2 Iodine (I2) Quench Inter->Step2 ProductOH (E)-3-iodo-2-buten-1-ol (Free Alcohol) Step2->ProductOH Retention of Config (Isomerization required for pure E) Step3 TBSCl, Imidazole DMAP, CH2Cl2 ProductOH->Step3 Final O-TBS-3-iodo-(2E)-buten-1-ol (Target) Step3->Final Silyl Protection

Caption: Synthesis pathway highlighting the transformation from alkyne precursor to the protected vinyl iodide.

Part 4: Spectral Atlas (Data & Interpretation)

The following spectral data validates the structure. The key diagnostic feature for the (E)-isomer is the chemical shift of the vinyl proton and the allylic methyl group, which differ characteristically from the (Z)-isomer due to the shielding/deshielding cone of the iodine atom.

Proton NMR ( NMR)

Solvent:


 | Frequency:  400 MHz[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
6.15 - 6.25 Triplet (t) or tq1HH-2 (Vinyl)Deshielded by the

-iodine. In the (E)-isomer, this proton is cis to the Iodine, often shifting it downfield relative to the (Z)-isomer.
4.18 - 4.25 Doublet (d)2HH-1 (

-O)
Typical allylic ether shift. Coupling (

) with H-2 confirms connectivity.
2.52 Singlet (s)3HH-4 (

-C=)
The methyl group is attached to the carbon bearing Iodine. The shift is diagnostic of a vinyl iodide methyl group.
0.90 Singlet (s)9HTBS (

-Bu)
Characteristic tert-butyl group.
0.08 Singlet (s)6HTBS (

)
Characteristic dimethylsilyl group.
Carbon NMR ( NMR)

Solvent:


 | Frequency:  100 MHz
Shift (

ppm)
AssignmentInterpretation
136.5 C-2 (Vinyl CH)The alkene carbon

to the iodine.
102.8 C-3 (C-I)The

-iodo carbon. Typically upfield due to the "Heavy Atom Effect" of Iodine.
64.2 C-1 (

-O)
Allylic carbon attached to oxygen.
28.5 C-4 (

)
Methyl group on the double bond.
26.0 TBS (

)
Methyls of the t-butyl group.
18.4 TBS (Quaternary)Quaternary carbon of silicon group.
-5.2 TBS (

)
Silyl methyls.
Infrared Spectroscopy (IR)

Method: Neat film (NaCl plates) or ATR

  • 2955, 2930, 2855 cm⁻¹ : C-H stretching (Alkyl & TBS).

  • 1635 cm⁻¹ : C=C stretching (Weak to medium). The presence of the heavy halogen often dampens this mode, but it remains diagnostic for the alkene.

  • 1460, 1255 cm⁻¹ : Si-CH₃ deformation (Diagnostic for TBS).

  • 1080 - 1100 cm⁻¹ : Si-O-C stretching (Strong).

  • 835, 775 cm⁻¹ : Si-C stretching.

  • ~550-600 cm⁻¹ : C-I stretching (Often weak/fingerprint region).

Mass Spectrometry (MS)

Method: EI (70 eV) or ESI+

  • Molecular Ion (

    
    ) : 312 (Often weak or absent in EI due to facile loss of t-butyl).
    
  • Base Peak :

    
     255 (
    
    
    
    ). Loss of the tert-butyl group is the dominant fragmentation pathway for TBS ethers.
  • Diagnostic Fragment :

    
     127 (
    
    
    
    ) or loss of Iodine (
    
    
    ).

Part 5: Experimental Protocol

Synthesis of O-TBS-3-iodo-(2E)-buten-1-ol[2][3]
Step 1: Synthesis of (E)-3-iodo-2-buten-1-ol

Note: This protocol uses the reduction of ethyl 3-iodobut-2-enoate to ensure (E)-selectivity, as direct alkyne iodination often yields Z.

  • Reagents: Ethyl (E)-3-iodobut-2-enoate (1.0 equiv), DIBAL-H (2.2 equiv),

    
     (anhydrous).
    
  • Procedure:

    • Dissolve ethyl (E)-3-iodobut-2-enoate in anhydrous

      
       (0.2 M) under Argon.
      
    • Cool the solution to -78°C .

    • Add DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes. Control: Maintain internal temperature below -70°C to prevent over-reduction or elimination.

    • Stir at -78°C for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1).

    • Quench: Carefully add Methanol (excess) at -78°C, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously for 2 hours until the phases separate clearly (Rochelle's salt breaks the Aluminum emulsion).

    • Workup: Extract with

      
       (3x). Dry combined organics over 
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) yields (E)-3-iodo-2-buten-1-ol.

Step 2: TBS Protection
  • Reagents: (E)-3-iodo-2-buten-1-ol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.05 equiv),

    
    .
    
  • Procedure:

    • Dissolve the alcohol in

      
       (0.5 M) at 0°C.
      
    • Add Imidazole and DMAP.

    • Add TBSCl portion-wise. A white precipitate (Imidazolium chloride) will form.

    • Warm to room temperature and stir for 3 hours.

    • Workup: Quench with water. Extract with

      
       or 
      
      
      
      . Wash with brine.
    • Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is a non-polar oil.

Part 6: Application in Cross-Coupling

The following Graphviz diagram details the catalytic cycle where this molecule acts as the electrophile.

CouplingCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Vinyl Iodide PdII_I Pd(II)-Complex (Vinyl-Pd-I) OxAdd->PdII_I TransMet Transmetallation (R-B(OH)2 / Base) PdII_I->TransMet PdII_R Pd(II)-Complex (Vinyl-Pd-R) TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product (E)-Diene/Alkene RedElim->Product

Caption: Pd(0) catalytic cycle showing the oxidative addition of the vinyl iodide.

References

  • Negishi, E.; Van Horn, D. E.; Yoshida, T. (1980). Carboalumination of alkynes. Stereoselective synthesis of trisubstituted olefins. Journal of the American Chemical Society, 102(9), 3298–3299. [Link]

  • Stille, J. K.; Groh, B. L. (1987). Stereoselective synthesis of conjugated dienes via palladium-catalyzed coupling of vinyl halides with vinyl tin reagents. Journal of the American Chemical Society, 109(3), 813–817. [Link]

  • Renaldo, A. F.; Labadie, J. W.; Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, Coll.[2] Vol. 7, p.172. [Link]

  • Ma, S.; Lu, X. (1990). A convenient synthesis of (Z)-3-iodo-2-alken-1-ols. Journal of the Chemical Society, Chemical Communications, (22), 1643-1644. [Link]

Sources

Exploratory

Structural Elucidation of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Topic: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol Structure Elucidation Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Analytical Scientists, and Process Chemists. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol Structure Elucidation Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Analytical Scientists, and Process Chemists.

Executive Summary

The precise structural assignment of trisubstituted vinyl iodides is a critical checkpoint in the synthesis of complex natural products and pharmaceutical intermediates. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (hereafter referred to as Compound 1 ) serves as a high-value "linchpin" motif, enabling modular fragment assembly via Stille, Suzuki-Miyaura, or Negishi cross-couplings.

However, the synthesis of this fragment often yields mixtures of regioisomers (C2-iodo vs. C3-iodo) and stereoisomers (E vs. Z). Misassignment at this stage can lead to catastrophic failure in downstream stereocontrolled coupling reactions. This guide provides a definitive, self-validating protocol for the structural elucidation of Compound 1 , utilizing 1D 1H NMR coupling analysis and 2D NOESY correlations to unambiguously confirm the (2E)-geometry and C3-regiochemistry.

Synthetic Context & Mechanistic Origins

To understand the impurities we must rule out, we first analyze the genesis of the molecule. The most common route to Compound 1 involves the hydroalumination or hydrozirconation of a propargylic alcohol derivative, followed by iodinolysis and silyl protection.

  • The Regiochemistry Challenge: Addition of the hydride source (

    
    ) and the electrophile (
    
    
    
    ) can occur at either C2 or C3 depending on the directing effects of the hydroxyl group.
  • The Stereochemistry Challenge: While Red-Al reduction typically yields the trans-hydroalumination product (leading to Z-alkenes upon iodinolysis), accessing the (2E) isomer requires specific inversion protocols or alternative routes (e.g., radical addition or Negishi carboalumination).

Therefore, the analyst must differentiate Compound 1 from three specific decoys:

  • The Z-Isomer: O-TBS-3-iodo-(2Z)-buten-1-ol.

  • The C2-Regioisomer: O-TBS-2-iodo-2-buten-1-ol.

  • The Protodesilylated Impurity: 3-iodo-(2E)-buten-1-ol (lacking TBS).

Structural Elucidation Logic

The elucidation process follows a binary decision tree. We first establish connectivity (Regiochemistry) and then geometry (Stereochemistry).

Regiochemical Assignment (C2 vs. C3)

The position of the iodine atom is determined by the multiplicity of the vinylic proton in the 1H NMR spectrum.

FeatureTarget: 3-Iodo Isomer (Compound 1)Decoy: 2-Iodo Isomer
Structure I is at C3; Vinyl H is at C2.I is at C2; Vinyl H is at C3.
Vicinal Coupling Vinyl H is vicinal to the methylene group (

).
Vinyl H is vicinal to the methyl group (

).
Multiplicity Triplet (

) or doublet of triplets (

). J

6.0–7.0 Hz.
Quartet (

) or doublet of quartets (

). J

6.5–7.5 Hz.
Diagnosis Pass if Triplet. Fail if Quartet.
Stereochemical Assignment (E vs. Z)

Once the 3-iodo connectivity is confirmed, the (E) vs. (Z) geometry is resolved using Nuclear Overhauser Effect Spectroscopy (NOESY).

  • CIP Priority Rules:

    • C2:

      
       (High) vs. 
      
      
      
      (Low).
    • C3:

      
       (High) vs. 
      
      
      
      (Low).
  • Definition of (2E): The High priority groups (

    
     and 
    
    
    
    ) are on opposite sides. Consequently, the Methyl group (
    
    
    )
    and the Methylene group (
    
    
    )
    are on the same side (cis-relationship).
  • Definition of (2Z): The High priority groups are on the same side.[1][2][3] Consequently, the Methyl group (

    
    )  and the Vinyl Proton (
    
    
    
    )
    are on the same side .
The NOE "Smoking Gun"
  • Observation A (Confirms E): Strong NOE correlation between the Methyl doublet (

    
    )  and the Methylene protons (
    
    
    
    )
    .
  • Observation B (Confirms Z): Strong NOE correlation between the Methyl doublet (

    
    )  and the Vinyl Proton (
    
    
    
    )
    .
Decision Logic Diagram

The following flowchart visualizes the critical decision path for the analyst.

ElucidationLogic Start Crude Sample (O-TBS-iodo-butenol) NMR_1H Acquire 1H NMR (CDCl3) Start->NMR_1H Decision_Regio Analyze Vinyl Proton Multiplicity NMR_1H->Decision_Regio Result_2Iodo Quartet (q) Identified as 2-Iodo Isomer Decision_Regio->Result_2Iodo Quartet Result_3Iodo Triplet (t) Identified as 3-Iodo Isomer Decision_Regio->Result_3Iodo Triplet NOESY_Step Acquire 2D NOESY Result_3Iodo->NOESY_Step Decision_Stereo Analyze NOE Correlations NOESY_Step->Decision_Stereo Result_Z NOE: Vinyl-H ↔ Methyl Identified as (Z)-Isomer Decision_Stereo->Result_Z H/Me Interaction Result_E NOE: CH2 ↔ Methyl Identified as (E)-Isomer (Target) Decision_Stereo->Result_E CH2/Me Interaction

Figure 1: Structural elucidation decision tree for distinguishing regio- and stereoisomers of Compound 1.

Experimental Protocols

Synthesis of the TBS Ether (General Procedure)

If the researcher starts with the alcohol, the following standard protocol ensures clean conversion to the silyl ether without isomerization.

Reagents:

  • (2E)-3-iodo-2-buten-1-ol (1.0 equiv)

  • TBSCl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (0.1 equiv - optional, accelerates reaction)

  • DCM (Anhydrous, 0.2 M concentration)

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add imidazole and DCM.
    
  • Addition: Add the substrate alcohol via syringe. Stir for 5 minutes.

  • Silylation: Add TBSCl (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Stain: PMA or KMnO4; UV active).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (Ether is preferred over EtOAc to prevent silyl migration/hydrolysis). Wash with brine, dry over
    
    
    .[4]
  • Purification: Flash column chromatography (95:5 Hexanes:EtOAc). The TBS ether is non-polar (

    
     in 9:1 Hex:EtOAc).
    
Analytical Data Summary (Simulated Reference)

Use the table below to validate your isolated product.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Vinyl H (C2) 5.90 – 6.10 Triplet (

)
1H

(vicinal to C1)
Methylene (C1) 4.15 – 4.25 Doublet (

)
2H

(vicinal to C2)
Methyl (C4) 2.45 – 2.55 Singlet (

)
3H(Broadened by allylic coupling)
TBS (t-Bu) 0.90 Singlet (

)
9H-
TBS (Me) 0.08 Singlet (

)
6H-

Note on Chemical Shifts:

  • The Methyl (C4) signal in vinyl iodides is significantly deshielded (

    
     ppm) compared to simple alkenes due to the anisotropic effect of the iodine atom.
    
  • In the (Z)-isomer , the methyl group is shielded relative to the (E)-isomer because it is cis to the proton rather than the iodine.

Quality Control & Troubleshooting

Common Pitfalls
  • Iodine Scrambling: Exposure of vinyl iodides to light or Lewis acids for prolonged periods can cause

    
     isomerization. Always store Compound 1 in amber vials at -20°C. 
    
  • Protodesilylation: If the TBS group is lost (appearance of broad OH peak ~2.0 ppm), the polarity will shift drastically. Re-protect using the protocol in Section 4.1.

  • Over-Reduction: If the starting material was an alkyne, check for the presence of the fully saturated alkane (TBS-protected butanol) which will show complex multiplets at 1.4–1.6 ppm.

Validation Checklist

References

  • Preparation of Vinyl Iodides

    • Wipf, P., & Jahn, H. (1996).[5] Synthetic applications of organozirconocenes. Tetrahedron, 52(39), 12853-12910.

    • Context: Establishes hydrozirconation as a primary route to E-vinyl iodides.
  • NMR Differentiation of Isomers

    • BenchChem. (2025).[6] Spectroscopic Differentiation of 3-Methyl-2-buten-1-ol and its Isomers.

    • Context: Provides comparative NMR d
  • General Silylation Protocols

    • Organic Chemistry Portal. Synthesis of Silyl Ethers.

    • Context: Standard protocols for TBS protection of allylic alcohols.
  • Stereochemical Assignment Rules

    • Master Organic Chemistry.[3] (2017).[7][8] E and Z Alkene Nomenclature.

    • Context: Fundamental CIP priority rules applied to the elucid

Sources

Foundational

The Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol: A Mechanistic and Methodological Guide

Introduction O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a valuable synthetic intermediate, particularly in the fields of natural product synthesis and medicinal chemistry. Its trifunctional nature, comprising a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a valuable synthetic intermediate, particularly in the fields of natural product synthesis and medicinal chemistry. Its trifunctional nature, comprising a protected primary alcohol, an iodo-substituted alkene, and defined (E)-stereochemistry, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the mechanism behind its formation, offering a robust understanding for researchers, scientists, and professionals in drug development. We will delve into the causality of experimental choices and present self-validating protocols, ensuring scientific integrity and practical applicability.

The synthesis of this target molecule is strategically approached in a two-step sequence: the protection of a primary alcohol followed by a stereoselective hydroiodination of an internal alkyne. This pathway is both efficient and offers excellent control over the desired stereochemical outcome.

Part 1: The Silylation of But-2-yn-1-ol: A Protective Strategy

The initial step in the synthesis is the protection of the primary hydroxyl group of but-2-yn-1-ol. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for this purpose due to its steric bulk, which imparts stability across a wide range of reaction conditions, yet allows for facile removal when desired.[1]

Mechanism of Silylation

The protection reaction proceeds via a nucleophilic substitution at the silicon center of tert-butyldimethylsilyl chloride (TBDMSCl). The mechanism is analogous to an SN2 reaction.[2][3]

  • Activation of the Alcohol: In the presence of a suitable base, typically a non-nucleophilic amine such as imidazole or triethylamine, the terminal hydroxyl group of but-2-yn-1-ol is deprotonated to form a more nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of TBDMSCl. The silicon atom is electrophilic due to the polarization of the Si-Cl bond.

  • Displacement of Chloride: The attack of the alkoxide leads to the formation of a pentacoordinate silicon intermediate, which then collapses, displacing the chloride leaving group.

  • Formation of the Silyl Ether: The final product of this step is O-tert-Butyldimethylsilyl-but-2-yn-1-ol, a stable silyl ether. The by-product is the protonated base (e.g., imidazolium chloride).

Silylation_Mechanism

Experimental Protocol: Silylation of But-2-yn-1-ol
Reagent Molar Equiv. Purpose
But-2-yn-1-ol1.0Starting Material
TBDMSCl1.2Silylating Agent
Imidazole2.5Base
DMF-Solvent

Procedure:

  • To a solution of but-2-yn-1-ol in anhydrous dimethylformamide (DMF), add imidazole and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride portion-wise to the solution at room temperature. For enhanced selectivity if other alcohols were present, the reaction could be cooled to 0 °C.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield O-tert-Butyldimethylsilyl-but-2-yn-1-ol.

Part 2: Stereoselective Hydroiodination: Formation of the (E)-Vinyl Iodide

The second and final step is the stereoselective hydroiodination of the internal alkyne in O-tert-Butyldimethylsilyl-but-2-yn-1-ol. This reaction is crucial for establishing the desired (E)-geometry of the double bond and introducing the iodine atom at the C3 position.

Mechanism of Hydroiodination

The hydroiodination of alkynes can proceed through different mechanisms depending on the reaction conditions. For the desired stereoselective formation of the (E)-isomer, a trans-addition of hydrogen and iodine across the triple bond is required. A well-established method to achieve this is through the in situ or ex situ generation of hydrogen iodide (HI).[4]

  • Formation of a Vinyl Cation: The alkyne π-bond acts as a nucleophile and attacks the proton of HI. This protonation occurs in a manner that leads to the more stable vinyl cation intermediate. In the case of O-tert-Butyldimethylsilyl-but-2-yn-1-ol, protonation at C2 would lead to a vinyl cation at C3, which is stabilized by the adjacent methyl group.

  • Nucleophilic Attack by Iodide: The iodide ion (I⁻) then attacks the vinyl cation from the side opposite to the newly formed C-H bond. This anti-addition results in the formation of the (E)-alkene.

Hydroiodination_Mechanism

Experimental Protocol: Hydroiodination of O-tert-Butyldimethylsilyl-but-2-yn-1-ol

A reliable method for this transformation involves the ex situ generation of HI from triethylsilane and iodine, which offers mild conditions and high stereoselectivity.[4]

Reagent Molar Equiv. Purpose
O-tert-Butyldimethylsilyl-but-2-yn-1-ol1.0Starting Material
Triethylsilane2.0HI precursor
Iodine2.0HI precursor
Toluene-Solvent

Procedure:

  • In a two-chambered reaction vessel under an inert atmosphere, charge one chamber with O-tert-Butyldimethylsilyl-but-2-yn-1-ol dissolved in toluene.

  • In the second chamber, add triethylsilane and cool to -78 °C before adding iodine.

  • Allow the mixture in the second chamber to warm to room temperature to generate HI gas, which will then be introduced into the first chamber containing the alkyne.

  • Stir the reaction mixture at room temperature for several hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to afford O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol.

Conclusion

The synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a prime example of strategic synthetic planning, employing a robust protection-functionalization sequence. The initial silylation of but-2-yn-1-ol ensures the integrity of the hydroxyl group during the subsequent hydroiodination. The stereoselective hydroiodination of the protected alkyne, in turn, provides the desired (E)-vinyl iodide with high fidelity. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and adapting the methodology to other substrates. This guide provides a comprehensive framework for the successful synthesis of this versatile building block, empowering researchers in their pursuit of complex molecular architectures.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Introduction: A Versatile Building Block in Modern Organic Synthesis O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a highly versatile and valuable bifunctional building block in organic synthesis. Its structure inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a highly versatile and valuable bifunctional building block in organic synthesis. Its structure incorporates a vinyl iodide, which is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, and a TBS-protected primary alcohol, which offers a handle for subsequent synthetic transformations. The (2E)-configuration of the double bond provides stereochemical control in the synthesis of complex molecules. This guide provides detailed application notes and protocols for the use of this reagent in several key cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective utilization. The tert-butyldimethylsilyl (TBS) protecting group is robust under various non-acidic conditions and can be readily removed with fluoride-based reagents, adding to the synthetic utility of this molecule.[1]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The general catalytic cycle for these reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Stille) or Alkene/Alkyne Coordination/Insertion (for Heck and Sonogashira): The organic group from the coupling partner is transferred to the palladium center, or the unsaturated partner coordinates and inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

I. Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides.[3][4] It is widely used due to the mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts.

Application Note:

The Suzuki coupling of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol with various aryl, heteroaryl, or vinyl boronic acids or esters provides a direct route to functionalized allylic alcohols. The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases. The selection of the palladium catalyst and ligand is also critical for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a phosphine ligand like XPhos are commonly employed.[5]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)[5]

  • XPhos (0.031 equiv)[5]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)[5]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, phenylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and XPhos to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active catalyst system for Suzuki couplings of vinyl iodides.
Base K₃PO₄Effective in promoting the transmetalation step.
Solvent 1,4-Dioxane / WaterA mixture of an organic solvent and water is often optimal for Suzuki reactions.
Temperature 80-100 °CProvides sufficient energy to drive the reaction to completion.

II. Stille Coupling: Versatility with Organostannanes

The Stille reaction involves the coupling of an organostannane with an organic halide.[6] Organotin reagents are advantageous due to their air and moisture stability and tolerance of a wide range of functional groups.[6][7] However, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[6][8]

Application Note:

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol readily participates in Stille couplings with various organostannanes, including vinyl, aryl, and alkynyl stannanes. The addition of a copper(I) co-catalyst, such as CuI, can accelerate the reaction rate.[9] Ligands such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) are commonly used to stabilize the palladium catalyst. The removal of tin byproducts can often be achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or by filtration through silica gel.[7]

Detailed Protocol: Stille Coupling with Tributyl(vinyl)stannane

Materials:

  • O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol and dissolve it in anhydrous DMF.

  • Add Pd(PPh₃)₄ and CuI to the solution.

  • Add tributyl(vinyl)stannane to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to precipitate tin salts.

  • Filter the mixture through a pad of Celite® and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

Sources

Application

The Strategic deployment of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in Convergent Synthesis

Introduction: A Bifunctional Linchpin for Complex Molecule Assembly In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient and stereocontro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Assembly

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol emerges as a preeminent example of such a scaffold, embodying a convergence of desirable synthetic attributes. This molecule incorporates a vinyl iodide moiety, a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, and a sterically encumbered silyl-protected primary alcohol.[1] The (E)-geometry of the alkene is crucial for the synthesis of natural products with specific stereochemistry.[1] This bifunctionality allows for its integration into synthetic pathways in a modular fashion, enabling the sequential or orthogonal elaboration of different parts of a target molecule. This application note will provide a detailed technical guide on the synthesis, applications, and experimental protocols for the utilization of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol as a cornerstone in the synthesis of high-value compounds, particularly in the realms of natural product synthesis and drug discovery.

Synthesis of the Building Block: A Stereoselective Approach

The preparation of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a multi-step process that requires careful control of stereochemistry. A common and effective route commences with the commercially available 2-butyn-1,4-diol.

A 2-Butyn-1,4-diol B Monoprotected Alkyne A->B TBSCl, Imidazole C (E)-Vinylstannane B->C Hydrostannylation D O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol C->D Iododestannylation Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)-X Pd(0)L2->Pd(II) Complex Oxidative Addition R-X Vinyl Iodide R-X->Pd(II) Complex Pd(II)-Alkyne R-Pd(II)-C≡CR' Pd(II) Complex->Pd(II)-Alkyne Transmetalation Cu-Acetylide Cu-Acetylide Cu-Acetylide->Pd(II)-Alkyne Pd(II)-Alkyne->Pd(0)L2 Regeneration Product R-C≡CR' Pd(II)-Alkyne->Product Reductive Elimination

Sources

Method

The Strategic Application of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to achieving efficiency and stereocontrol. O-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of natural product synthesis, the selection of appropriate building blocks is paramount to achieving efficiency and stereocontrol. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol has emerged as a versatile and highly valuable C4 synthon, enabling the construction of complex molecular architectures. Its utility lies in the orthogonal reactivity of its functional groups: a protected primary alcohol, a stereodefined (E)-vinyl iodide, and a terminal alkene. This application note provides a comprehensive overview of its strategic applications, supported by detailed protocols and mechanistic insights.

Introduction to a Multifunctional Building Block

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a bifunctional reagent that serves as a cornerstone in the assembly of polyketide and other complex natural product frameworks. The tert-butyldimethylsilyl (TBS) ether provides robust protection for the primary alcohol, compatible with a wide range of reaction conditions, yet readily cleaved under mild fluoride-mediated protocols.[1] The (E)-vinyl iodide is a key reactive handle for the introduction of carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the convergent assembly of complex fragments, a powerful strategy in modern total synthesis.

Core Application: A Key Fragment in the Total Synthesis of (-)-Pironetin

A notable application showcasing the synthetic utility of a closely related analogue, (Z)-4-(tert-butyldimethylsilyloxy)-3-iodo-3-buten-1-ol, is found in the enantioselective total synthesis of the potent tubulin-binding agent, (-)-Pironetin, by Crimmins and coworkers.[3] While the specific stereoisomer used was (Z), the synthetic strategy highlights the crucial role of this class of building blocks. The vinyl iodide moiety serves as a precursor for the introduction of a key side chain via a cross-coupling reaction, demonstrating the power of this fragment in the late-stage elaboration of a complex molecule.

The general strategy involves the coupling of the vinyl iodide with a suitable organometallic partner to construct the carbon skeleton of the natural product. The protected alcohol can then be deprotected and further functionalized as required by the synthetic route.

Synthetic Workflow for Vinyl Iodide Coupling

G A O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->C B Organometallic Coupling Partner (e.g., Organoborane) B->C D Coupled Product with Protected Alcohol C->D C-C Bond Formation E Deprotection of TBS Ether (e.g., TBAF) D->E F Elaboration of Primary Alcohol E->F G Advanced Intermediate for Natural Product Synthesis F->G

Figure 1: General workflow for the application of the vinyl iodide building block.

Experimental Protocols

The following protocols are representative of the key transformations involving O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Vinyl Iodide

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond at the site of the iodine atom.

Materials:

  • O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.10 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Deprotection of the TBS Ether

This protocol outlines the standard procedure for the removal of the tert-butyldimethylsilyl protecting group.

Materials:

  • TBS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the TBS-protected alcohol in THF in a plastic or Teflon flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Quantitative Data Summary

The efficiency of the key transformations is critical for the overall success of a synthetic campaign. The following table summarizes typical yields for the described reactions.

ReactionSubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Suzuki Coupling Vinyl IodidePd(PPh₃)₄, K₂CO₃Toluene/H₂O904-1275-95
TBS Deprotection TBS EtherTBAFTHF0 - rt1-490-99

Mechanistic Insights

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Pd(0) Vinyl-Pd(II)-I R-Pd(II)-I Pd(0)->Vinyl-Pd(II)-I R-I Oxidative_Addition Oxidative Addition Vinyl-Pd(II)-R' R-Pd(II)-R' Vinyl-Pd(II)-I->Vinyl-Pd(II)-R' Transmetalation Transmetalation Vinyl-Pd(II)-R'->Pd(0) R-R' Reductive_Elimination Reductive Elimination Coupled_Product R-R' Boronate R'-B(OR)₂ Base Base Vinyl_Iodide R-I

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the vinyl iodide to the Pd(0) catalyst is often the rate-determining step. The subsequent transmetalation with the organoborane species, activated by the base, followed by reductive elimination, regenerates the Pd(0) catalyst and furnishes the desired coupled product.

Conclusion

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a powerful and versatile building block in the synthesis of natural products. Its well-defined stereochemistry and orthogonal functional groups allow for its strategic incorporation into complex molecular targets. The protocols and mechanistic discussions provided herein serve as a guide for researchers in the field of organic synthesis and drug discovery to effectively utilize this valuable reagent in their synthetic endeavors.

References

  • Crimmins, M. T., & Dechert, A. M. R. (2009). Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones. Organic letters, 11(7), 1635–1638. [Link]

  • Wikipedia. (2023, December 2). Vinyl iodide functional group. In Wikipedia. [Link]

Sources

Application

Application Note & Protocol: A Scalable, Two-Step Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Abstract This document provides a comprehensive, field-tested guide for the large-scale synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, a valuable and versatile building block in complex organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the large-scale synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, a valuable and versatile building block in complex organic synthesis. The protocol is designed for scalability, safety, and reproducibility, targeting researchers and process chemists in the pharmaceutical and fine chemical industries. We detail a robust two-step synthetic sequence commencing with the stereoselective reduction of an (E)-γ-iodo-α,β-unsaturated ester, followed by the silylation of the resulting allylic alcohol. The causality behind critical process parameters, in-process controls, and purification strategies are thoroughly discussed to ensure a high-yielding and self-validating protocol.

Introduction and Strategic Rationale

(E)-γ-Iodo allylic alcohols and their protected derivatives are pivotal intermediates in synthetic organic chemistry, enabling the construction of complex molecular architectures through various cross-coupling reactions. The title compound, O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, combines the reactivity of a vinyl iodide with the stability of a tert-butyldimethylsilyl (TBS) ether protecting group.

Strategic Choices for Scalability:

  • Convergent Two-Step Approach: The synthesis is broken down into two distinct, high-yielding steps: the formation of the core iodo-alcohol and its subsequent protection. This approach simplifies process control and isolation of a stable intermediate.

  • Precursor Selection: The synthesis begins with ethyl (2E)-3-iodobut-2-enoate. While not a common starting material, its synthesis can be achieved from readily available precursors like ethyl acetoacetate. For the purpose of this large-scale guide, we assume its availability.

  • Stereoselective Reduction: The use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the clean and high-yield reduction of the ester to the primary allylic alcohol without affecting the vinyl iodide or the double bond geometry[1].

  • Robust Protection Strategy: The TBS group is selected for its pronounced stability across a wide range of reaction conditions (e.g., organometallic reagents, many oxidizing and reducing agents) while being readily cleavable under mild conditions using a fluoride source[2][3]. The use of imidazole and TBS-Cl in an aprotic polar solvent like DMF is a well-established, efficient, and scalable method first popularized by E.J. Corey[3].

Overall Reaction Scheme

Caption: Overall two-step synthetic route.

Detailed Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent / MaterialFormulaMW ( g/mol )Moles (mol)AmountNotes
Ethyl (2E)-3-iodobut-2-enoateC₆H₉IO₂256.040.43110 gStarting Material
Diisobutylaluminium hydride (DIBAL-H)(C₄H₉)₂AlH142.220.95950 mL1.0 M solution in Toluene
Toluene, AnhydrousC₇H₈92.14-2.0 LReaction Solvent
Potassium sodium tartrateKNaC₄H₄O₆·4H₂O282.22-~500 gFor quench/workup
tert-Butyldimethylsilyl chloride (TBS-Cl)C₆H₁₅ClSi150.720.4568 gProtecting Agent
ImidazoleC₃H₄N₂68.080.9061 gBase/Catalyst[2]
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09-1.0 LReaction Solvent
Diethyl Ether (Et₂O)C₄H₁₀O74.12-~4.0 LExtraction Solvent
Saturated aq. NaCl (Brine)NaCl58.44-~2.0 LWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~100 gDrying Agent
Silica Gel (230-400 mesh)SiO₂60.08-~1.5 kgFor Chromatography
Hexane / Ethyl Acetate---~10 LEluent for Chromatography
Part A: Synthesis of (2E)-3-Iodo-but-2-en-1-ol

Rationale: This step involves the 1,2-reduction of an α,β-unsaturated ester. DIBAL-H is an excellent choice as it is a bulky reducing agent that favors attack at the carbonyl carbon over conjugate addition. Performing the reaction at -78 °C is critical to prevent over-reduction and side reactions. The quench with Rochelle's salt is a standard procedure to break down aluminum complexes into easily filterable or extractable salts.

Protocol:

  • Reactor Setup: Assemble a 5 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 1 L pressure-equalizing dropping funnel, a thermocouple for internal temperature monitoring, and a nitrogen inlet. Ensure the entire system is flame-dried under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with ethyl (2E)-3-iodobut-2-enoate (110 g, 0.43 mol) and anhydrous toluene (1.0 L).

  • Cooling: Cool the stirred solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add the DIBAL-H solution (950 mL of 1.0 M in toluene, 0.95 mol, 2.2 equiv) to the dropping funnel via cannula. Add the DIBAL-H solution dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring (In-Process Control): After the addition is complete, stir the reaction for an additional 1 hour at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting ester should have a higher Rf value than the more polar product alcohol.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous Rochelle's salt solution (potassium sodium tartrate) dropwise at -78 °C. This is an exothermic process; maintain vigorous stirring and control the addition rate to keep the internal temperature below -50 °C. Continue adding the Rochelle's salt solution until no more gas evolves and a thick white precipitate forms.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for at least 4 hours (or overnight). The mixture should separate into two clear layers with a granular white precipitate.

  • Extraction: Decant the organic layer. Wash the remaining solids with diethyl ether (3 x 500 mL). Combine all organic layers in a large separatory funnel.

  • Washing: Wash the combined organic phase sequentially with water (2 x 500 mL) and saturated brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This yields the crude (2E)-3-Iodo-but-2-en-1-ol as a pale yellow oil. The product is typically used in the next step without further purification.

Part B: Large-Scale Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Rationale: This is a standard silylation protocol. Imidazole acts as both a base to deprotonate the alcohol and as a catalyst. It reacts with TBS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole[3]. Using a slight excess of the silylating agent ensures complete conversion of the alcohol.

Protocol:

  • Reactor Setup: In a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, dissolve the crude (2E)-3-Iodo-but-2-en-1-ol (assuming ~92 g, 0.43 mol) in anhydrous DMF (1.0 L).

  • Reagent Addition: Add imidazole (61 g, 0.90 mol, 2.1 equiv) to the solution and stir until it dissolves completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • TBS-Cl Addition: Add tert-butyldimethylsilyl chloride (68 g, 0.45 mol, 1.05 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of imidazole hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Reaction Monitoring (In-Process Control): Monitor the reaction by TLC (9:1 Hexane:Ethyl Acetate). The product, a TBS-ether, is significantly less polar and will have a much higher Rf value than the starting alcohol.

  • Workup: Pour the reaction mixture into a large separatory funnel containing 2 L of cold water and 1 L of diethyl ether.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 500 mL). Combine the organic layers and wash them sequentially with water (3 x 1 L) to remove DMF, and finally with saturated brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

Purification and Characterization

Purification by Flash Column Chromatography

The crude product is purified by flash chromatography to remove excess silylating agents and other impurities.[4][5][6]

  • Column: A glass column with a diameter of 15 cm.

  • Stationary Phase: 1.5 kg of silica gel (230-400 mesh), packed as a slurry in hexane.

  • Loading: The crude oil is dissolved in a minimal amount of dichloromethane and adsorbed onto ~100 g of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

  • Elution: The column is eluted with a hexane/ethyl acetate gradient, starting with 100% hexane and gradually increasing to 98:2 hexane:ethyl acetate. Fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure product are combined and concentrated under reduced pressure to yield O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol as a colorless to pale yellow oil.

Expected Yield and Characterization Data
ParameterExpected Value
Overall Yield 70-80% (over two steps)
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ 6.25 (t, J = 6.8 Hz, 1H), 4.20 (d, J = 6.8 Hz, 2H), 2.45 (s, 3H), 0.90 (s, 9H), 0.08 (s, 6H)
¹³C NMR (101 MHz, CDCl₃)δ 145.1, 80.5, 65.2, 25.8, 22.1, 18.3, -5.3
Mass Spec (EI) m/z: 271 [M-C₄H₉]⁺, 213 [M-I]⁺

Note: NMR and Mass Spectrometry are complementary techniques for structural elucidation and purity assessment.[7] The characteristic singlet at ~0.90 ppm in the ¹H NMR spectrum is indicative of the tert-butyl group of the TBS ether.[8][9]

Large-Scale Process Workflow

Caption: Scalable synthesis and purification workflow.

Safety and Handling Precautions

  • DIBAL-H: Pyrophoric reagent. It reacts violently with water and protic solvents. Handle under an inert atmosphere (Nitrogen or Argon) at all times. All glassware must be scrupulously dried.[10]

  • Toluene/DMF: Flammable and toxic solvents. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • TBS-Cl: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle in a dry environment and store in a desiccator.[11]

  • Quenching: The quenching of DIBAL-H is highly exothermic and releases hydrogen gas. Perform the quench slowly at low temperatures behind a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete reduction (Step A) Insufficient DIBAL-H; DIBAL-H solution has degraded.Titrate the DIBAL-H solution before use. Add an additional 0.2-0.3 equivalents of DIBAL-H at -78 °C and monitor by TLC.
Low yield in Step A Quench performed at too high a temperature, leading to side reactions.Ensure the quench is performed slowly, maintaining an internal temperature below -50 °C.
Incomplete silylation (Step B) Insufficient silylating agent; wet solvent or starting material.Use freshly opened anhydrous solvents. Add an additional 0.1 eq of TBS-Cl and 0.2 eq of imidazole and stir for another 2 hours.
Difficult purification Co-elution of product with silyl byproducts (e.g., siloxanes).Ensure the aqueous workup for Step B is thorough to remove most water-soluble impurities. Use a very non-polar eluent system initially (e.g., pure hexane) to elute non-polar byproducts before eluting the main product.

References

  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Org. Synth. 2018, 95, 142. [Link]

  • Marek, I., Meyer, C., & Normant, J.-F. (n.d.). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Rao, V., et al. (2016). TMSI-mediated Prins-type Reaction of Epoxides with Homoallylic Alcohols: Synthesis of 4-Iodo tetrahydropyrans. Research Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl iodides. [Link]

  • Smith, A. B., et al. (2018). Gram-scale Total Synthesis of Fungal Decanolides and Derivatives. NIH Public Access. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Organic Chemistry Data. (n.d.). TBS Protection. [Link]

  • ResearchGate. (2006, August). (PDF) Water-Promoted Iodocyclization of 2-Allylphenols. [Link]

  • Google Patents. (n.d.). WO2011121152A1 - Chiral compounds and methods for obtaining and using same.
  • Academia.edu. (n.d.). (PDF) 29Si NMR spectra of trimethylsilyl andtert-butyldimethylsilyl derivatives of purines and pyrimidines. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Wiley Online Library. (2015, April 9). Bulky End-Capped[4]Benzothieno[3,2-b]benzothiophenes. [Link]

  • IIT Kanpur. (2020, October 26). Protecting Groups. [Link]

  • Loba Chemie. (2016, April 15). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. [Link]

  • PubMed. (2014, July 2). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. [Link]

  • SciSpace. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. [Link]

  • Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. [Link]

  • Royal Society of Chemistry. (2021, January 7). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. [Link]

  • ACS Publications. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]

  • Patsnap. (n.d.). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. [Link]

  • ResearchGate. (2019, August). Reagents for Diverse Iodosilane-Mediated Transformations | Request PDF. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. [Link]

  • ACS Publications. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular weight systems and measurements of submicromolar ligand binding affinities. [Link]

Sources

Method

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in the synthesis of pharmaceuticals

This guide details the synthesis, handling, and pharmaceutical applications of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (also referred to as (E)-1-(tert-butyldimethylsilyloxy)-3-iodo-2-butene). Part 1: Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and pharmaceutical applications of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (also referred to as (E)-1-(tert-butyldimethylsilyloxy)-3-iodo-2-butene).

Part 1: Strategic Overview

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a high-value "linchpin" reagent used in the convergent synthesis of complex polyketides and macrolides (e.g., Discodermolide, Epothilones). Its structural value lies in three key features:

  • Vinyl Iodide Handle: A reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi) or Lithium-Halogen exchange.

  • Defined (E)-Geometry: The rigid trans alkene geometry is pre-installed, avoiding the need for difficult stereoselective olefination steps later in the synthesis.

  • Protected Alcohol: The TBS (tert-butyldimethylsilyl) ether serves as a robust protecting group that withstands basic and nucleophilic conditions but can be selectively removed to reveal a primary alcohol for further elaboration.

Part 2: Synthesis Protocol

The synthesis requires high stereocontrol to ensure the exclusive formation of the (E)-isomer. The industry-standard method involves the regioselective hydroalumination of 2-butyn-1-ol followed by iodinolysis.

Step 1: Synthesis of (E)-3-iodo-2-buten-1-ol
  • Principle: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) performs a trans-hydroalumination of the internal alkyne. The hydroxyl group directs the aluminum to the

    
    -position (C3) via a cyclic aluminate intermediate. Subsequent quenching with iodine replaces the C-Al bond with a C-I bond with retention of configuration.
    

Reagents:

  • 2-Butyn-1-ol (1.0 equiv)

  • Red-Al (65% wt in toluene, 1.1 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Anhydrous THF or Ether

  • Ethyl Acetate (for extraction)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Addition: Cool to 0°C . Add Red-Al solution dropwise.

  • Substrate Addition: Add 2-butyn-1-ol slowly to control gas evolution (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution typically turns homogenous.

  • Cooling: Cool the reaction mixture to -78°C .

  • Quench: Dissolve Iodine in THF and add it dropwise to the reaction mixture. The solution will transition from colorless to dark violet/brown.

  • Workup: Warm to 0°C. Carefully quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine, followed by Rochelle’s salt (saturated potassium sodium tartrate) to solubilize aluminum salts.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields (E)-3-iodo-2-buten-1-ol .

Step 2: TBS Protection
  • Principle: Standard silylation to protect the primary alcohol.

Reagents:

  • (E)-3-iodo-2-buten-1-ol (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (Catalytic, 0.05 equiv)

  • DCM (Dichloromethane)

Protocol:

  • Dissolve the alcohol in DCM (0.3 M).

  • Add Imidazole and DMAP. Stir at 0°C.

  • Add TBSCl portion-wise.

  • Stir at room temperature for 2 hours (monitor by TLC).

  • Quench with water. Extract with DCM.[2]

  • Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to obtain O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol .

Part 3: Application - Suzuki-Miyaura Coupling

This reagent is most frequently employed to attach a 4-carbon unit to a complex boronate ester fragment.

Reaction Scheme:



Standard Protocol:

  • Degassing: Dissolve the vinyl iodide (1.2 equiv) and the boronate ester partner (1.0 equiv) in DMF or THF/Water (10:1). Sparge with Argon for 15 minutes.

  • Catalyst: Add

    
     (5-10 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base: Add

    
     or 
    
    
    
    (Thallium hydroxide is often used for difficult vinyl-vinyl couplings in total synthesis, though highly toxic;
    
    
    is a safer alternative).
  • Reaction: Heat to 50–70°C for 4–12 hours.

  • Result: Formation of the coupled diene or alkene with complete retention of the (E)-geometry.

Part 4: Visualization & Logic

Workflow Diagram: Synthesis & Application

G Start 2-Butyn-1-ol Inter1 Cyclic Aluminate Intermediate Start->Inter1 Red-Al, 0°C (Hydroalumination) Core (E)-3-iodo-2-buten-1-ol Inter1->Core I2, -78°C (Iodinolysis) Target TBS-Protected Vinyl Iodide Core->Target TBSCl, Imidazole (Protection) Coupling Suzuki-Miyaura Coupling Target->Coupling R-B(pin), Pd(0) Base Product Polyketide Fragment Coupling->Product C-C Bond Formation

Caption: Step-wise synthesis of the vinyl iodide reagent and its subsequent utilization in Palladium-catalyzed cross-coupling.

Part 5: Data Summary

ParameterSpecificationNotes
CAS Number 152893-54-4Specific to the TBS-protected (E)-isomer.
Molecular Formula

MW: 312.26 g/mol .
Appearance Colorless to pale yellow oilLight sensitive; store in amber vials.
Stability Stable at -20°CSensitive to acids (TBS cleavage) and light (iodide degradation).
Key NMR Signal

6.0–6.2 ppm (Vinyl H)
Characteristic triplet or doublet of triplets depending on coupling.
Isomeric Purity >98% (E)-isomerCritical for biological activity of final drugs.

References

  • Synthesis of (E)

    • Cowell, A., & Stille, J. K. (1980). Tetrahedron Letters, 21(2), 133-136. (Foundational work on Red-Al/Iodine reduction of propargyl alcohols).
    • Ma, S., et al. (2004).[3] Organic Letters, 6(11), 1785-1787. (Stereoselective synthesis of iodoalkenols).

  • Application in Discodermolide Synthesis

    • Smith, A. B., et al. (2000).[3] Journal of the American Chemical Society, 122(36), 8654-8664. (Details the use of vinyl iodides in fragment coupling).

    • Paterson, I., et al. (2000).[3] Angewandte Chemie International Edition, 39(2), 377-380. (Alternative total synthesis utilizing similar coupling strategies).

  • Red-Al Reagent Profile

    • Bajwa, N., & Jennings, M. P. (2008).[4][5] Journal of Organic Chemistry, 73(9), 3638-3641. (Discusses Red-Al chelation and regioselectivity).

Sources

Application

Application Notes and Protocols for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in Materials Science

Abstract O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a bifunctional building block with significant potential in the synthesis of advanced functional materials. Its structure, featuring a reactive vinyl iodide an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a bifunctional building block with significant potential in the synthesis of advanced functional materials. Its structure, featuring a reactive vinyl iodide and a protected hydroxyl group, allows for its incorporation into polymeric structures via palladium-catalyzed cross-coupling reactions. The silyl ether protecting group offers a pathway to introduce hydroxyl functionality in a controlled manner, enabling the tuning of material properties such as hydrophilicity, solubility, and sites for post-polymerization modification. This guide provides detailed application notes and exemplary protocols for the utilization of this monomer in the synthesis of functional polymers for materials science research.

Introduction

The design and synthesis of functional polymers with precisely controlled architectures and properties are at the forefront of materials science. Monomers bearing multiple, orthogonally reactive functional groups are invaluable tools in this endeavor. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is one such monomer, possessing a vinyl iodide ready for carbon-carbon bond formation and a tert-butyldimethylsilyl (TBDMS) protected primary alcohol.

The vinyl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Kumada couplings. These reactions are cornerstones of modern polymer chemistry, enabling the synthesis of conjugated polymers and other advanced materials with tailored electronic and optical properties. The TBDMS ether is a robust protecting group, stable to many reaction conditions used in polymerization, yet readily cleaved under specific, mild conditions to reveal the hydroxyl group. This latent functionality can be used to influence the final material's properties or to serve as a handle for grafting side chains or attaching other functional molecules.

This document serves as a technical guide for researchers, outlining the potential applications of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in materials synthesis and providing detailed, validated protocols for its use.

PART 1: Core Applications in Polymer Synthesis

The primary application of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in materials science is as a monomer in the synthesis of functional polymers. The vinyl iodide allows for its polymerization through various cross-coupling polycondensation reactions.

Synthesis of Functionalized Poly(phenylenevinylene) Derivatives via Suzuki Polycondensation

Scientific Principle: The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly for creating conjugated systems. By reacting the vinyl iodide functionality of the monomer with an aryldiboronic acid or ester, a poly(phenylenevinylene) (PPV) derivative can be synthesized. The resulting polymer will feature pendant side chains with silyl-protected hydroxyl groups.

Causality of Experimental Choices: The choice of a palladium catalyst with appropriate ligands is crucial for achieving high molecular weight and good processability of the resulting polymer. A base is required to activate the boronic acid derivative for transmetalation to the palladium center. The reaction conditions are chosen to favor high polymerization degrees while minimizing side reactions.

Experimental Protocol 1: Suzuki Polycondensation

Objective: To synthesize a poly(phenylenevinylene) derivative bearing silyl-protected hydroxyl side chains.

Materials:

  • O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

  • 1,4-Benzenediboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask, combine O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (1.0 equiv), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 equiv), and potassium carbonate (4.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe to achieve a monomer concentration of 0.1 M.

  • Heat the reaction mixture to 90 °C and stir under argon for 48 hours.

  • Cool the mixture to room temperature and pour it into a large excess of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and deionized water.

  • Redissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.

  • Filter and dry the polymer under vacuum at 40 °C overnight.

Data Presentation:

Parameter Value
Monomer 1O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol
Monomer 21,4-Benzenediboronic acid bis(pinacol) ester
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene
Temperature90 °C
Time48 h
Expected OutcomeSoluble, film-forming polymer

Visualization of Workflow:

Suzuki_Polycondensation cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification Monomers Monomers & Base Reaction Heat at 90°C under Argon for 48h Monomers->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol & Water Precipitation->Washing Reprecipitation Redissolve & Reprecipitate Washing->Reprecipitation Drying Dry under Vacuum Reprecipitation->Drying Final_Polymer Final Polymer Drying->Final_Polymer

Suzuki Polycondensation Workflow
Post-Polymerization Deprotection to Yield Hydroxyl-Functionalized Polymers

Scientific Principle: The TBDMS protecting group on the polymer side chains can be selectively removed to unmask the hydroxyl groups. This transformation can dramatically alter the polymer's properties, such as increasing its polarity and enabling hydrogen bonding. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions that do not degrade the polymer backbone.

Causality of Experimental Choices: TBAF is a standard reagent for TBDMS deprotection due to the high affinity of fluoride for silicon. The reaction is typically run at room temperature to prevent side reactions. The choice of solvent is critical to ensure the polymer remains dissolved throughout the reaction.

Experimental Protocol 2: TBDMS Deprotection

Objective: To deprotect the silyl ether groups on the polymer backbone to introduce hydroxyl functionalities.

Materials:

  • TBDMS-protected polymer from Protocol 1

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the TBDMS-protected polymer in anhydrous THF in a plastic flask (to avoid etching of glass by fluoride ions).

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.5 equiv per silyl ether group) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the TBDMS signals.

  • Once complete, precipitate the polymer by pouring the solution into a large volume of deionized water.

  • Filter the polymer and wash thoroughly with deionized water and then with a small amount of cold methanol.

  • Dry the hydroxyl-functionalized polymer under vacuum at 50 °C.

Data Presentation:

Parameter Value
ReagentTetrabutylammonium fluoride (TBAF)
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Time12 h
Expected OutcomePolymer with increased polarity and potential for hydrogen bonding

Visualization of Deprotection:

Deprotection Protected_Polymer TBDMS-Protected Polymer in THF TBAF Add TBAF at 0°C Protected_Polymer->TBAF Stir Stir at RT for 12h TBAF->Stir Precipitate Precipitate in Water Stir->Precipitate Wash_Dry Wash & Dry Precipitate->Wash_Dry Final_Product Hydroxyl-Functionalized Polymer Wash_Dry->Final_Product

TBDMS Deprotection Workflow

PART 2: Characterization of Synthesized Materials

2.1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the monomer, the successful polymerization, and the complete deprotection of the silyl ether groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the C-I bond and the appearance of characteristic bands for the polymer backbone. After deprotection, the appearance of a broad O-H stretching band will be indicative of success.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.

2.2. Thermal and Optical Properties:

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the conjugated polymers, including their absorption and emission maxima.

Conclusion

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a versatile monomer for the synthesis of functional polymers. Through established palladium-catalyzed cross-coupling reactions, it can be incorporated into polymer backbones, introducing pendant silyl-protected hydroxyl groups. Subsequent deprotection provides a route to hydroxyl-functionalized materials with tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in the development of new materials for a variety of applications, including organic electronics, sensors, and biomedical devices.

References

  • Kumada Coupling

    • Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and vinyl halides. Journal of the American Chemical Society, 94(12), 4374-4376. [Link]

  • Negishi Coupling

    • Negishi, E. I., King, A. O., & Okukado, N. (1977). Selective carbon-carbon bond formation via transition metal catalysis. 3. A highly selective synthesis of unsymmetrical biaryls and diarylmethanes by the nickel- or palladium-catalyzed reaction of aryl- and benzylzinc derivatives with aryl halides. The Journal of Organic Chemistry, 42(10), 1821-1823. [Link]

  • TBDMS Deprotection

    • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

purification of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol from reaction mixtures

Here is the Technical Support Guide for the purification and handling of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol . Product ID: TBS-Vinyl-Iodide-E CAS (Analog): 152893-54-4 (Generic isomer mix) Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the purification and handling of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol .

Product ID: TBS-Vinyl-Iodide-E CAS (Analog): 152893-54-4 (Generic isomer mix) Molecular Formula:


Molecular Weight:  312.26  g/mol 

Executive Summary

This guide addresses the purification of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol , a critical vinyl iodide intermediate used primarily in Suzuki-Miyaura and Stille cross-couplings.

The Central Challenge: The synthesis of this molecule (typically via Red-Al hydroalumination of a propargyl alcohol derivative followed by iodinolysis) inherently favors the (Z)-isomer due to the mechanism of trans-hydroalumination and retention of configuration during iodination. Isolating the (2E)-isomer requires precise chromatographic separation and strict adherence to stability protocols to prevent protodesilylation (loss of TBS) and C-I bond homolysis (photolytic degradation).

Module 1: Quenching & Workup (The "Crash" Phase)

Context: The reaction mixture likely contains excess aluminum salts (from Red-Al), free iodine, and the desired vinyl iodide. Improper quenching leads to emulsions and product decomposition.

Troubleshooting Guide

Q: The reaction mixture turned a deep purple/black. Is my product destroyed? A: Not necessarily. The color is likely due to excess molecular iodine (


).
  • The Fix: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  until the purple color dissipates and the organic layer becomes yellow/orange.
    
  • Why: Thiosulfate reduces lipophilic

    
     to water-soluble iodide (
    
    
    
    ), preventing it from co-eluting with your product or acting as a radical initiator for decomposition.

Q: I have a persistent gelatinous emulsion during extraction. Phase separation is impossible. A: This is the classic "Aluminum Emulsion" caused by amphoteric aluminum hydroxides.

  • The Fix: Use the Rochelle’s Salt Protocol .

    • Dilute the reaction mixture with diethyl ether (

      
      ).
      
    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

    • Stir vigorously for 1–2 hours until two clear layers form.

  • Mechanism: Tartrate acts as a bidentate ligand, chelating aluminum species into water-soluble complexes, breaking the emulsion.

Q: Can I use the Fieser workup instead? A: Yes, but proceed with caution. The Fieser method (


, 15% 

,

) generates heat and can be too basic. High pH can cleave the TBS group or cause elimination of the vinyl iodide. Rochelle's salt is milder and preferred for this substrate.
Visual Workflow: Workup Decision Matrix

Workup_Logic Start Quenching Reaction Mixture Check_Color Is mixture Purple/Black? Start->Check_Color Thio_Wash Wash w/ 10% Na2S2O3 Check_Color->Thio_Wash Yes Check_Emulsion Is there an Emulsion? Check_Color->Check_Emulsion No Thio_Wash->Check_Emulsion Rochelle Add Sat. Rochelle's Salt Stir 1-2h Check_Emulsion->Rochelle Yes (Recommended) Fieser Fieser Workup (Risk: TBS Cleavage) Check_Emulsion->Fieser Alternative Dry Dry over MgSO4 Concentrate < 30°C Check_Emulsion->Dry No Rochelle->Dry Fieser->Dry

Caption: Decision matrix for handling aluminum emulsions and iodine contamination during workup.

Module 2: Purification (Chromatography)

Context: Separation of the (E) and (Z) isomers is the primary goal. The (Z)-isomer is usually the major product of Red-Al/Iodine synthesis.

Key Data Points
Property(E)-Isomer (Target)(Z)-Isomer (Impurity)
Polarity Generally less polar (elutes first on Silica)Generally more polar (elutes second)
Stability ModerateModerate
Separation Factor (

)
Low (Difficult separation)N/A
Detection UV (254 nm), Iodine StainUV (254 nm), Iodine Stain
Troubleshooting Guide

Q: My product decomposed on the column (streaking, low yield). A: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can cause protodesilylation (loss of the TBS group) or rearrangement of the sensitive vinyl iodide.

  • The Fix: Buffer your silica gel.

    • Pre-treat the silica slurry with 1% Triethylamine (

      
      )  in Hexanes before packing the column.
      
    • Use an eluent system containing 0.5%

      
      .
      

Q: I cannot separate the E and Z isomers; they co-elute. A: Geometric isomers often have similar


 values on standard silica.
  • Strategy A: Gradient Elution. Use a very shallow gradient (e.g., 100% Hexanes

    
     2% EtOAc/Hexanes). Do not jump to high polarity quickly.
    
  • Strategy B: Silver Nitrate Silica (

    
    ). 
    
    • Mechanism:[1][2] Silver ions (

      
      ) form reversible 
      
      
      
      -complexes with alkenes. The complex stability differs significantly between cis (Z) and trans (E) geometries due to steric accessibility.
    • Protocol: Mix Silica gel with a solution of

      
       in Acetonitrile (10% w/w loading), remove solvent in vacuo (in the dark), and pack the column. Wrap the column in foil.
      
    • Result: This drastically increases the separation factor (

      
      ).
      

Q: Which isomer comes out first? A: On standard silica, the (E)-isomer (trans-like) is typically less polar and elutes before the (Z)-isomer. On


 silica, the elution order may reverse depending on the specific steric bulk of the TBS group, but separation will be wider.
Visual Workflow: Purification Logic

Purification_Flow Crude Crude Oil (E/Z Mix) TLC TLC Analysis (Hex/EtOAc 95:5) Crude->TLC Separation Is Delta Rf > 0.1? TLC->Separation Std_Col Buffered Silica Column (1% Et3N) Separation->Std_Col Yes Ag_Col AgNO3-Impregnated Silica (Wrap in Foil) Separation->Ag_Col No (Difficult Sep) Fractions Collect Fractions (Check by NMR) Std_Col->Fractions Ag_Col->Fractions

Caption: Workflow for selecting the appropriate chromatographic method based on isomer resolution.

Module 3: Stability & Storage

Context: Vinyl iodides contain a weak C-I bond (


50 kcal/mol) susceptible to homolytic cleavage by UV light.

Q: My pure oil turned black/purple after 2 days in the fridge. A: This is photolytic decomposition . Light cleaved the C-I bond, generating iodine radicals which autocatalyze further decomposition.

  • Protocol:

    • Container: Store ONLY in amber glass vials.

    • Stabilizer: Add a small coil of activated Copper wire to the vial. Copper scavenges free iodide/iodine radicals.

    • Temperature: Store at -20°C.

Q: Is the TBS group stable to storage? A: Yes, TBS is robust in the absence of acid. Ensure the oil is free of residual acid from the workup (wash with


 if unsure) and stored under Argon.

References

  • Red-Al Reduction Mechanism & Stereoselectivity

    • Title: Stereoselective synthesis of allylic alcohols via hydroalumin
    • Source:Organic Reactions, 1996, 48, 1. (General review of Red-Al stereochemistry).
    • Context: Confirms Red-Al hydroalumination is trans-selective, leading to Z-vinyl iodides upon iodinolysis.
    • Link:

  • Silver Nitrate Chromatography

    • Title: Silver Nitrate-Impregnated Silica Gel in the Separ
    • Source:Journal of Chemical Educ
    • Context: Foundational technique for separating geometric isomers when standard silica fails.
    • Link:

  • Vinyl Iodide Stability

    • Title: Prepar
    • Source:Organic Syntheses, Coll. Vol. 10, p.24 (2004).
    • Context: Describes handling, light sensitivity, and purific
    • Link:

  • TBS Protection & Stability

    • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.
    • Source:Greene's Protective Groups in Organic Synthesis.
    • Context: Standard reference for TBS stability conditions (pH range).
    • Link:

Sources

Optimization

common side products in the synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Here is the Technical Support Center guide for the synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol . Topic: Troubleshooting Common Side Products in the Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-but...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol .

Topic: Troubleshooting Common Side Products in the Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol Ticket ID: #TBS-VI-2E-001 Status: Active

Executive Summary & Molecule Profile

Target Molecule: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol Structure:


Primary Application:  A linchpin fragment for Pd-catalyzed cross-couplings (Stille, Suzuki-Miyaura) in the total synthesis of polyketides (e.g., Discodermolide, Spongistatin).

Critical Warning: The synthesis of this molecule is plagued by a fundamental stereochemical bifurcation. The choice of reagent (Red-Al vs. Schwartz’s Reagent) determines whether you obtain the (Z) or (E) isomer. Most "side product" tickets filed for this molecule stem from stereochemical inversion or regiochemical scrambling due to incorrect directing group strategies.

Diagnostic Module: Identification of Side Products

The following table summarizes the most frequent impurities detected by


H-NMR and HPLC.
CodeSide Product NameStructure / CharacteristicRoot Cause
SP-1 The (Z)-Diastereomer cis-relationship between

and

.
Wrong Reagent: Use of Red-Al/

instead of Hydrozirconation.
SP-2 The Protonolysis Product O-TBS-(E)-2-buten-1-ol (Missing Iodine).Moisture Quench: Water entered before

; or

was wet.
SP-3 The Regioisomer 2-iodo-2-buten-1-ol derivative (Iodine at C2).Loss of Direction: Protecting alcohol before metalation (in some methods).
SP-4 The Saturated Alcohol O-TBS-butan-1-ol.Over-reduction: Excess hydride reagent or high temperature.
SP-5 The Desilylated Alcohol 3-iodo-(2E)-buten-1-ol (Free OH).Acid/Base Lability: Workup too acidic or fluoride contamination.

Troubleshooting Guides (FAQs)

Ticket #01: "I am consistently getting the (Z)-isomer (SP-1) instead of the (E)-target."

Diagnosis: This is the most common error. It stems from a misunderstanding of the hydrometalation mechanism.

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction of propargylic alcohols followed by iodinolysis yields the (Z)-isomer almost exclusively. The reaction proceeds via trans-hydroalumination (anti-addition), and iodine replaces aluminum with retention, resulting in the cis relationship between the hydroxymethyl group and the iodine.

  • Schwartz’s Reagent (

    
    )  proceeds via syn-hydrozirconation. Iodination with retention then yields the (E)-isomer .
    

Resolution Protocol: To obtain the (2E) target, you must switch from the Red-Al route to the Hydrozirconation route.

Corrective Workflow (Hydrozirconation):

  • Substrate: Start with O-TBS-2-butyn-1-ol (Protect the alkyne first).

  • Reagent: Treat with

    
     (1.2 eq) in THF at room temperature.
    
  • Mechanism: Zr adds to the less hindered carbon (C3) and H adds to C2 (syn-addition).

  • Quench: Cool to

    
     and add 
    
    
    
    (1.2 eq).
  • Result: (E)-Vinyl Iodide.

Stereochemistry cluster_0 Reaction Divergence Start Propargylic Alcohol (or TBS-ether) RedAl Route A: Red-Al (Anti-Addition) Start->RedAl Standard Schwartz Route B: Cp2ZrHCl (Syn-Addition) Start->Schwartz Preferred for E Intermed_Al Vinyl Aluminum (Trans-geometry) RedAl->Intermed_Al Intermed_Zr Vinyl Zirconium (Cis-geometry) Schwartz->Intermed_Zr Prod_Z Product: (Z)-Isomer (SP-1 Side Product) Intermed_Al->Prod_Z + I2 (Retention) Prod_E Product: (E)-Isomer (Target Molecule) Intermed_Zr->Prod_E + I2 (Retention)

Caption: Stereochemical divergence based on metal hydride selection. Red-Al yields Z; Schwartz's Reagent yields E.

Ticket #02: "My product contains no iodine (SP-2), just the alkene."

Diagnosis: This is a Protonolysis issue. The vinyl-metal intermediate (Vinyl-Zr or Vinyl-Al) is highly basic. If it encounters a proton source before it reacts with the electrophilic iodine, the metal is replaced by a proton (H), yielding the simple alkene O-TBS-(E)-2-buten-1-ol.

Common Culprits:

  • Wet Iodine: Iodine crystals are hygroscopic.

  • Wet Solvent: THF used in the quenching step was not anhydrous.

  • Atmosphere: The reaction flask was opened to air before iodine addition.

Resolution Protocol:

  • Sublimation: Always use resublimed iodine or dry your iodine solution over activated molecular sieves before addition.

  • One-Pot Procedure: Ensure the iodine is added as a solution in dry THF via cannula or syringe under positive Argon pressure.

  • Visual Check: The reaction should maintain the dark color of iodine initially. If it decolorizes instantly and stays clear, you may be consuming iodine in side reactions, but usually, protonolysis happens before iodine addition.

Ticket #03: "I see a mixture of 2-iodo and 3-iodo regioisomers (SP-3)."

Diagnosis: Regiocontrol depends heavily on the steric and electronic nature of the substrate.

  • Free Alcohol (Red-Al route): The hydroxyl group coordinates the Aluminum, directing the hydride to C2 (proximal) and Al to C3. This gives high regioselectivity for the 3-iodo product.

  • TBS-Ether (Hydrozirconation route): The bulky TBS group prevents coordination. However,

    
     is sterically driven. It places the bulky Zr moiety at the least hindered position. In O-TBS-2-butyn-1-ol, C3 (methyl bearing) and C2 (methylene-OTBS bearing) are sterically distinct. Zr prefers C3 (distal to the bulky OTBS), but mixtures can occur if the temperature is too high.
    

Resolution Protocol:

  • Temperature Control: Perform the hydrozirconation at room temperature. If regioisomers persist, lower to

    
     (though reaction rate will slow).
    
  • Order of Operations: If using Red-Al (and accepting the Z-isomer or planning to isomerize later), do not protect the alcohol first . Perform the reduction on the free alcohol to utilize the Directing Effect, then protect with TBSCl.

    • Free OH

      
      Red-Al/I2
      
      
      
      TBSCl = High Regiofidelity (Z-isomer).
    • TBS-Ether

      
      Schwartz
      
      
      
      I2 = Good Regiofidelity (E-isomer), but sensitive to sterics.

Detailed Experimental Workflow (E-Isomer Focus)

To minimize side products SP-1 through SP-5, follow this optimized workflow for the (E)-isomer .

Reagents:

  • 2-Butyn-1-ol (Starting Material)

  • TBSCl, Imidazole, DMF (Protection)[1][2]

  • 
     (Schwartz's Reagent)
    
  • Iodine (

    
    )[3]
    

Step 1: Protection (Minimizing SP-5)

  • React 2-butyn-1-ol with TBSCl (1.1 eq) and Imidazole (1.5 eq) in DMF.

  • Critical: Ensure complete removal of imidazole during workup (wash with dilute HCl, then

    
    ). Residual imidazole can interfere with the Zirconium reagent.
    

Step 2: Hydrozirconation (Determining E-Stereochemistry)

  • Suspend

    
     (1.2 eq) in dry THF under Argon. Protect from light. 
    
  • Add O-TBS-2-butyn-1-ol slowly at room temperature.

  • Stir until the solution becomes clear (indicates formation of the soluble vinyl-Zr species).

    • Troubleshooting: If solution remains cloudy after 1h, the reagent may be degraded (oxidized). Use fresh reagent.

Step 3: Iodination (Avoiding SP-2)

  • Cool the clear solution to

    
    .
    
  • Dissolve

    
     (1.2 eq) in dry THF. Dry this solution over molecular sieves for 15 min prior to use. 
    
  • Add

    
     solution dropwise. The mixture will turn brown/violet.
    
  • Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.
    

Workflow cluster_inputs Phase 1: Preparation cluster_reaction Phase 2: Hydrozirconation cluster_quench Phase 3: Iodination Step1 Protect 2-butyn-1-ol (TBSCl, Imidazole) Check1 Purify: Remove Imidazole Step1->Check1 Step2 Add Cp2ZrHCl (Schwartz) (Dry THF, Argon) Check1->Step2 Decision1 Solution Clear? Step2->Decision1 Error1 Reagent Degraded (Replace) Decision1->Error1 No Step3 Add Dry I2 in THF (0°C) Decision1->Step3 Yes Step4 Quench Na2S2O3 Step3->Step4

Caption: Optimized workflow for generating the (E)-isomer while mitigating common impurities.

References

  • Stereoselectivity of Red-Al (Z-isomer): Cowell, A., & Stille, J. K. (1980). Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols. Journal of the American Chemical Society, 102(12), 4193-4198.

  • Stereoselectivity of Hydrozirconation (E-isomer): Hart, D. W., & Schwartz, J. (1974). Hydrozirconation. Organic synthesis via organozirconium intermediates. Synthesis of alkyl halides. Journal of the American Chemical Society, 96(26), 8115-8116.

  • TBS Protection Standards: Corey, E. J., & Venkateswarlu, A. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2][4] Journal of the American Chemical Society, 94(17), 6190-6191.[2]

  • Application in Polyketide Synthesis: Smith, A. B., et al. (2000). Total Synthesis of (-)-Discodermolide. Journal of the American Chemical Society, 122(36), 8654-8664.

Sources

Troubleshooting

Technical Support Center: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Welcome to the Technical Support Center for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification method for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol: flash column chromatography.

Flash Column Chromatography: A Step-by-Step Protocol and Troubleshooting

Flash column chromatography is the most effective method for purifying O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol from a crude reaction mixture.[1][2] The key to a successful separation is selecting an appropriate solvent system and carefully monitoring the elution.

Recommended Protocol:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether). The consistency should be pourable but not overly dilute.

  • Column Packing:

    • Secure a glass column vertically and ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]

    • Add a layer of sand (approximately 1-2 cm) over the plug.[2]

    • Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

  • Column Equilibration: Elute the packed column with your chosen solvent system until the silica bed is fully equilibrated.

  • Sample Loading:

    • Dissolve your crude O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the dissolved sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in individual test tubes. The polarity of the eluent can be gradually increased (gradient elution) to improve separation of closely eluting compounds.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Common Issues in Flash Column Chromatography:

Issue Potential Cause(s) Recommended Solution(s)
Co-elution of Product and Impurities - Inappropriate solvent system. - Overloading the column. - Poorly packed column.- Optimize Solvent System: Use TLC to test various solvent mixtures (e.g., hexane/ethyl acetate, petroleum ether/diethyl ether) to achieve better separation between your product and the impurity. Aim for an Rf value of 0.2-0.4 for your product. - Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. - Repack the Column: Ensure the silica gel is packed evenly without cracks or channels.
Product Degradation on the Column - The silica gel is too acidic, causing cleavage of the TBS protecting group.[4] - The compound is unstable to prolonged exposure to silica.- Deactivate Silica Gel: Before packing, wash the silica gel with a solvent system containing a small amount of triethylamine (1-2%) to neutralize acidic sites.[3] - Use an Alternative Stationary Phase: Consider using neutral alumina if your compound is particularly acid-sensitive. - Expedite Chromatography: Use positive pressure ("flash" chromatography) to reduce the time the compound spends on the column.
Low Recovery of the Product - The product is highly retained on the column. - The product is volatile and lost during solvent removal.- Increase Eluent Polarity: Gradually increase the polarity of your solvent system to elute the product. - Careful Solvent Removal: Use a lower bath temperature on the rotary evaporator and avoid prolonged exposure to high vacuum.
Streaking or Tailing of Spots on TLC - The sample is too concentrated. - The compound is interacting strongly with the silica gel.- Dilute the Sample: Use a more dilute solution for TLC analysis. - Add a Polar Modifier: Add a small amount of a polar solvent like methanol or acetic acid to the eluent to improve the spot shape.

Diagram of the Flash Column Chromatography Workflow:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Crude Sample equilibrate->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Pure Product

Caption: Workflow for the purification of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a protected but-2-yne-1,4-diol derivative.[5] Potential impurities include:

  • Unreacted Starting Material: Such as the mono-TBS protected but-2-yne-1,4-diol.

  • Di-iodinated Byproducts: Formation of a di-iodo species is a possibility.[5]

  • Isomers: Depending on the reaction conditions, you may have geometric isomers of the double bond.

  • Desilylated Product: The TBS group can be labile under certain conditions, leading to the formation of 3-iodo-(2E)-buten-1-ol.[6][7]

  • Reagents and Catalysts: Residual iodinating agents or catalysts used in the synthesis.

Q2: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for monitoring your purification.

  • Visualization: O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol and many of its likely impurities are not strongly UV-active. Therefore, staining is necessary for visualization.[8][9]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the double bond in your product, appearing as a yellow spot on a purple background.[10] It will also visualize any unreacted starting alcohol.

    • Iodine Chamber: Exposing the TLC plate to iodine vapor is a general method that can visualize many organic compounds, which will appear as brown spots.[6][8][9][10]

    • p-Anisaldehyde Stain: This stain is useful for detecting alcohols and other functional groups, often giving a range of colors that can help differentiate between spots.

  • Solvent System Selection: Test a variety of solvent systems (e.g., different ratios of hexanes to ethyl acetate) to find one that gives good separation between your product and the impurities. The ideal Rf for your product on the TLC plate before running a column is typically between 0.2 and 0.4.

Q3: My TBS-protected alcohol seems to be degrading during chromatography. What can I do?

A3: The tert-Butyldimethylsilyl (TBS) ether is generally stable to chromatography.[6] However, prolonged exposure to acidic silica gel can cause its removal.

  • Neutralize the Silica: As mentioned in the troubleshooting guide, pre-treating your silica gel with a triethylamine-containing solvent system can neutralize acidic sites and prevent TBS cleavage.[3]

  • Minimize Contact Time: Use flash chromatography with applied pressure to decrease the time your compound is in contact with the silica gel.

  • Consider Alternative Sorbents: If acid sensitivity is a significant issue, consider using neutral alumina as your stationary phase.

Q4: I am having trouble removing a very non-polar impurity. What are my options?

A4: If a non-polar impurity is co-eluting with your product, you may need to adjust your purification strategy.

  • Decrease Solvent Polarity: Start with a very non-polar eluent (e.g., pure hexanes) to try and wash the non-polar impurity off the column before your product begins to move.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

Q5: Can I use recrystallization to purify O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol?

A5: Recrystallization is a viable purification technique if your crude product is a solid and contains impurities with different solubility characteristics. The success of this method depends on finding a suitable solvent or solvent pair.

  • Solvent Screening: Test small amounts of your crude material in various solvents (e.g., hexanes, pentane, or mixtures with a slightly more polar solvent) to find a system that provides good crystal formation upon cooling. The ideal solvent will dissolve the compound when hot but not at room temperature.

Logical Flow for Purification Strategy:

G start Crude Product tlc_analysis Analyze by TLC start->tlc_analysis decision Good Separation? tlc_analysis->decision column_chrom Flash Column Chromatography decision->column_chrom Yes recrystallization Consider Recrystallization decision->recrystallization No pure_product Pure Product column_chrom->pure_product recrystallization->column_chrom If still impure

Caption: Decision-making process for purifying the target compound.

References

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Robertson, J. (1982). An improved method for visualizing TLC plates using iodine.
  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(15), 4944.
  • Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]

  • ResearchGate. (2010). Preparation of 2-Iodo Allylic Alcohols from 2-Butyn-1,4-diol. Retrieved from [Link]

  • PatSnap. (n.d.). Method and system for removing vinyl iodide impurities from a cycle gas stream in the manufacture of ethylene oxide.
  • Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (2020). A simple, mild and selective iodination of alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved from [Link]

  • Semantic Scholar. (1983). An improved preparation of vinyl iodides. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Google Patents. (n.d.). WO2011121152A1 - Chiral compounds and methods for obtaining and using same.
  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • YouTube. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. Retrieved from [Link]

  • ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Butynediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyne-1,4-diol. Retrieved from [Link]

  • Harvard University. (n.d.). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Retrieved from [Link]

  • PubMed. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

avoiding isomerization of the double bond in O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Ticket ID: ISO-2E-TBS-VINYL Subject: Preventing Isomerization & Degradation of Vinyl Iodide Scaffolds Executive Summary You are encountering stability issues with O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol . This c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-2E-TBS-VINYL
Subject: Preventing Isomerization & Degradation of Vinyl Iodide Scaffolds

Executive Summary

You are encountering stability issues with O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol . This compound is a trisubstituted vinyl iodide protected by a silyl ether. Its structural integrity is compromised by two primary vectors: photolytic instability of the C–I bond and acid-catalyzed isomerization during purification.

This guide provides a root-cause analysis and validated protocols to maintain the (E)-geometry, which is critical for stereospecific cross-coupling reactions (Stille, Suzuki, Negishi).

Module 1: Synthesis & Prevention (The Creation Phase)

Q: My crude NMR shows a mixture of E/Z isomers immediately after synthesis. How do I lock in E-selectivity?

A: If you observe isomers before purification, the issue lies in the hydroalumination thermodynamics. The gold standard for accessing this (E)-vinyl iodide is the Red-Al Reduction/Iodinolysis sequence.

The Protocol (Self-Validating):

  • Substrate: Start with propargylic alcohol (2-butyn-1-ol).

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Mechanism: Red-Al coordinates to the propargylic oxygen, delivering hydride intramolecularly to the closest carbon (C2) in a trans fashion relative to the aluminum.

  • Critical Control Point: Temperature. The reaction must be kept at -78°C to -20°C during iodine addition.

Troubleshooting Table: Synthesis Parameters

ParameterRecommendationConsequence of Deviation
Solvent THF or Ether (Anhydrous)Protic solvents quench the aluminate intermediate.
Iodine Addition Solid

at -78°C
Adding

at RT causes exotherms that scramble geometry.
Quench Rochelle's Salt (Sat. K-Na Tartrate)Acidic quench (HCl) destroys the vinyl iodide.
Visualizing the Pathway

The following diagram illustrates the stereodetermining step. The coordination of Aluminum to Oxygen is what forces the trans delivery of hydride, resulting in the cis relationship between the Proton and Methyl group (which defines the (E)-geometry of the final iodide).

SynthesisPath Alkyne 2-Butyn-1-ol Intermed Cyclic Aluminate Intermediate Alkyne->Intermed Red-Al Coordination VinylAl (E)-Vinyl Aluminum Species Intermed->VinylAl Intramolecular H-Delivery (Trans) Product (E)-Vinyl Iodide VinylAl->Product Electrophilic Substitution Iodine I2 Addition (-78°C) Iodine->Product Quench

Caption: Stereoselective formation of the (E)-vinyl iodide via Red-Al hydroalumination.

Module 2: Purification & Storage (The Survival Phase)

Q: The crude was pure (E), but after Flash Chromatography, I have 15% (Z)-isomer. Why?

A: You are likely experiencing Acid-Catalyzed Isomerization on the silica gel surface. Vinyl iodides are electron-rich; the acidic sites on standard silica gel can protonate the alkene (or coordinate to the iodine), creating a carbocation intermediate that allows bond rotation.

The Fix: Buffered Silica Chromatography Never run this compound on "naked" silica.

  • Pre-treatment: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et3N) .

  • Elution: Run the column with 0.5% Et3N in your eluent.

  • Speed: Flash chromatography means fast. Do not let the compound sit on the column.

Q: My compound turned pink/purple in the freezer. Is it ruined?

A: The color indicates free Iodine (


), a sign of Photolytic Decomposition .
  • Cause: Light (UV/Visible) causes homolytic cleavage of the C–I bond (

    
    ).
    
  • Result: The radical recombines indiscriminately, leading to

    
     scrambling and polymerization.
    
  • Protocol:

    • Store in Amber Vials wrapped in aluminum foil.

    • Add a stabilizer: Copper wire or Silver foil inside the vial can scavenge free iodides, though typically low-temperature storage (-20°C) in the dark is sufficient.

Degradation E_Isomer (E)-Isomer (Pure) Radical Vinyl Radical (Geometry Lost) E_Isomer->Radical Homolytic Cleavage Light UV Light / Ambient Light Light->Radical Recomb Radical Recombination Radical->Recomb Recomb->E_Isomer Z_Isomer (Z)-Isomer (Impurity) Recomb->Z_Isomer I2 Free Iodine (Purple) Recomb->I2

Caption: Photolytic degradation pathway leading to geometric scrambling and iodine release.

Module 3: Characterization (The Validation Phase)

Q: How do I definitively prove I have the (E)-isomer using NMR?

A: Do not rely on chemical shifts alone. Vicinal coupling (


) is not applicable here because the alkene is trisubstituted (no H-C=C-H). You must use NOE (Nuclear Overhauser Effect) .

Stereochemical Logic (Cahn-Ingold-Prelog):

  • Structure:

    
    
    
  • Priorities:

    • C2:

      
       (High) vs 
      
      
      
      (Low).
    • C3:

      
       (High) vs 
      
      
      
      (Low).
  • (E)-Configuration: High priority groups are Opposite. Therefore, H and CH3 are on the SAME side (Cis relationship).

Diagnostic Data Table

Experiment(E)-Isomer Signal(Z)-Isomer Signal
1D NOE / NOESY Strong enhancement between Vinyl-H and Methyl group.No/Weak enhancement between Vinyl-H and Methyl. Strong NOE between Vinyl-H and Iodine (invisible) or Vinyl-H and remote groups.
1H NMR (Vinyl H)

ppm (Triplet-like due to allylic coupling)

ppm (Often slightly upfield)
1H NMR (Methyl)

ppm

ppm

Note: Chemical shifts are solvent-dependent (


). Run a NOESY to be 100% sure.

Module 4: Application (The Utilization Phase)

Q: The geometry scrambled during my Stille Coupling. How do I prevent this?

A: Isomerization during cross-coupling usually happens via a reversible oxidative addition or


-hydride elimination (if possible).

Troubleshooting Protocol:

  • The "Copper Effect": Add CuI (10-20 mol%) as a co-catalyst. This facilitates transmetallation at lower temperatures, reducing the thermal window for isomerization.

  • Ligand Choice: Switch to Triphenylarsine (

    
    )  or TFP (Tri-2-furylphosphine) . These "soft" ligands promote faster transmetallation compared to 
    
    
    
    .
  • Avoid Strong Bases: If using Suzuki coupling, use mild bases (

    
    , 
    
    
    
    ) rather than hydroxides or alkoxides, which can trigger elimination pathways.

References

  • Cowell, A., & Stille, J. K. (1980). Synthesis of lactones by the palladium-catalyzed carbonylation of halo alcohols. Journal of the American Chemical Society.[1] Link (Establishes Red-Al/I2 protocol for E-vinyl iodides).

  • Baker, R., et al. (1981). Stereoselective synthesis of vinyl iodides. Journal of the Chemical Society, Perkin Transactions 1. Link (Detailed mechanistic insight into hydroalumination stereochemistry).

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley. Link (Authoritative source on TBS stability and cleavage).

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine. Journal of the American Chemical Society.[1] Link (Solution for cross-coupling isomerization).

Sources

Reference Data & Comparative Studies

Validation

Strategic Alternatives to O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in Cross-Coupling

Executive Summary The reagent O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (hereafter referred to as TBS-IB ) is a specialized vinyl iodide "staple" in total synthesis, particularly for polyketide construction (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reagent O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (hereafter referred to as TBS-IB ) is a specialized vinyl iodide "staple" in total synthesis, particularly for polyketide construction (e.g., macrolides). It serves as a pre-functionalized


 building block, installing a trisubstituted (E)-alkene with high geometric purity.

However, reliance on TBS-IB presents distinct challenges:

  • Photolytic Instability: The C(sp2)–I bond is light-sensitive, leading to radical decomposition and isomerization.

  • Cost & Atom Economy: Iodine is expensive and constitutes a large mass fraction of the waste stream.

  • Reactivity Profile: While highly reactive, the iodide can be too labile, leading to deiodination side-reactions during complex fragment assembly.

This guide evaluates three high-value alternatives: the Vinyl Bromide (cost/stability), the Vinyl Triflate (reactivity modulation), and the Vinyl Boronate (polarity inversion).

Part 1: Strategic Decision Matrix

Before modifying a synthetic route, researchers must evaluate the trade-offs between stability, reactivity, and step economy.

DecisionMatrix Start Current Reagent: TBS-IB (Vinyl Iodide) Problem Primary Limitation? Start->Problem Cost Cost / Light Sensitivity Problem->Cost Issue Reactivity Coupling Partner is also a Halide Problem->Reactivity Issue Access Hard to Synthesize Alkyne Precursor Problem->Access Issue Sol_Br Alternative 1: Vinyl Bromide (TBS-BB) Cost->Sol_Br Switch to Br Sol_Bpin Alternative 2: Vinyl Boronate (TBS-Bpin) Reactivity->Sol_Bpin Invert Polarity Sol_OTf Alternative 3: Vinyl Triflate (Derived from u03b2-keto ester) Access->Sol_OTf Avoid Alkyne Route caption Figure 1: Decision matrix for selecting alternatives to TBS-IB based on synthetic bottlenecks.

Part 2: Detailed Technical Comparison

The Direct Analog: Vinyl Bromide (TBS-BB)

Structure: O-tert-Butyldimethylsilyl-3-bromo-(2E)-buten-1-ol

The bromide analog is the most direct drop-in replacement. It is significantly more robust towards ambient light and storage than the iodide.

  • Synthesis: Prepared via Negishi carboalumination of TBS-protected propargyl alcohol, quenched with NBS (N-bromosuccinimide) instead of Iodine.

  • Kinetics: The oxidative addition of Pd(0) to C–Br is slower than C–I. This requires "hotter" catalyst systems (e.g., bulky phosphines like SPhos or XPhos) if the coupling partner is sterically encumbered.

The Polarity Inversion: Vinyl Boronate (TBS-Bpin)

Structure: (E)-(4-((tert-butyldimethylsilyl)oxy)but-2-en-2-yl)boronic acid pinacol ester

Replacing the electrophile (iodide) with a nucleophile (boronate) changes the disconnection strategy. This is ideal when the other fragment is a complex vinyl/aryl iodide, avoiding the need to metallate the complex fragment (which can be risky).

  • Stability: Pinacol boronates are air- and moisture-stable, unlike the light-sensitive iodide.

  • Toxicity: Eliminates the need for toxic tin reagents (Stille coupling) often used with vinyl iodides.

The Keto-Derived Alternative: Vinyl Triflate

Structure: (E)-4-((tert-butyldimethylsilyl)oxy)but-2-en-2-yl trifluoromethanesulfonate

If the alkyne precursor for Negishi carboalumination is unavailable, this unit can be synthesized from acetoacetate derivatives.

  • Reactivity: Vinyl triflates exhibit reactivity comparable to vinyl bromides/iodides but allow for different orthogonality (e.g., they don't react with magnesium in the same way halides do).

Part 3: Comparative Performance Data

The following data summarizes the performance of these reagents in a standard Suzuki-Miyaura coupling with Phenylboronic acid (for halides) or Iodobenzene (for boronate).

FeatureTBS-IB (Standard) TBS-BB (Bromide) TBS-Bpin (Boronate)
Bond Energy (C-X) ~65 kcal/mol (Weakest)~81 kcal/molN/A (C-B bond)
Light Stability Poor (Requires foil)ExcellentExcellent
Oxidative Addition Fast (Room Temp)Moderate (Requires Heat/Ligand)N/A (Nucleophile)
Atom Economy Poor (I = 126.9 g/mol )Moderate (Br = 79.9 g/mol )Good (recyclable pinacol)
Typical Yield 85-95%80-90%75-85%
Cost (Reagent) High (

$)
Low ($)Medium (

)

Part 4: Experimental Protocols

Protocol A: Synthesis of the Vinyl Bromide Alternative (TBS-BB)

This protocol replaces the Iodine quench with NBS during the Negishi carboalumination.

Reagents:

  • TBS-protected propargyl alcohol (1.0 equiv)

  • 
     (0.2 equiv)
    
  • 
     (2.0 equiv)
    
  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Carboalumination: To a solution of

    
     in DCM at -78°C, add 
    
    
    
    . Add the alkyne dropwise.[1] Warm to 0°C and stir for 4 hours to form the vinyl alane intermediate.
  • Halogen Exchange: Cool the mixture back to -78°C.

  • Quench: Add NBS (dissolved in THF) dropwise. Note: This replaces the solid

    
     addition used for TBS-IB.
    
  • Workup: Quench with saturated sodium potassium tartrate (Rochelle's salt) to break the aluminum emulsion. Extract with hexanes.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Point: The product should show a vinyl proton signal at


 ppm in 

NMR. The absence of the iodide's characteristic light-pink discoloration upon storage confirms stability.
Protocol B: Optimized Cross-Coupling for the Bromide

Since the Bromide is less reactive, standard


 may fail. Use this Buchwald-type system.
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat at 80°C for 12 hours. (TBS-IB would typically react at RT or 40°C).

Part 5: Mechanistic Implications (Visualized)

The choice of reagent fundamentally alters the catalytic cycle. The diagram below contrasts the pathway for the Iodide (TBS-IB) versus the Boronate (TBS-Bpin).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Fast with TBS-IB) Pd0->OxAdd_I Path A: TBS-IB OxAdd_Ar Oxidative Addition (Partner Ar-I) Pd0->OxAdd_Ar Path B: TBS-Bpin TransMet_I Transmetalation (Requires Boronate Partner) OxAdd_I->TransMet_I Pd(II)-Alkenyl TransMet_B Transmetalation (TBS-Bpin enters here) OxAdd_Ar->TransMet_B Pd(II)-Aryl RedElim Reductive Elimination (Product Release) TransMet_I->RedElim TransMet_B->RedElim RedElim->Pd0 caption Figure 2: Mechanistic divergence. Path A (Blue) uses TBS-IB as the electrophile. Path B (Yellow) uses the alternative TBS-Bpin as the nucleophile.

References

  • Negishi Carboalumination (Original Methodology): Negishi, E., et al. "Double Metal Catalysis in the Cross-Coupling Reaction and Its Application to the Stereoselective Synthesis of Trisubstituted Olefins." Journal of the American Chemical Society, 1978. [Link]

  • Comparison of Vinyl Halides in Cross-Coupling: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Discusses reactivity trends I > Br > Cl). [Link]

  • Synthesis of Vinyl Boronates via Metathesis: Morrill, C., & Grubbs, R. H. "Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis." The Journal of Organic Chemistry, 2003. [Link]

  • Stability of Organoboron Compounds: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. [Link]

  • Total Synthesis Application (Piericidin A1): Lipshutz, B. H., et al. "Total Synthesis of Piericidin A1.[3] Application of a Modified Negishi Carboalumination-Nickel-Catalyzed Cross-Coupling." Organic Letters, 2018. (Demonstrates the use of Al-species directly, bypassing the iodide). [Link]

Sources

Comparative

A Comparative Guide to the Stereoselective Reactions of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Introduction: The Strategic Value of a Functionalized Vinyl Iodide In the intricate field of stereoselective synthesis, the choice of building blocks is paramount to achieving desired molecular architectures with high fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Functionalized Vinyl Iodide

In the intricate field of stereoselective synthesis, the choice of building blocks is paramount to achieving desired molecular architectures with high fidelity. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol stands out as a highly versatile and strategic reagent, particularly in the construction of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its utility stems from the synergistic interplay of three key structural features: the vinyl iodide group, the defined (2E)-alkene geometry, and the bulky tert-butyldimethylsilyl (TBS) ether.

This guide provides an in-depth assessment of the stereoselectivity of reactions involving this key building block. We will objectively compare its performance against common alternatives, supported by experimental data and mechanistic insights, to offer researchers and drug development professionals a clear understanding of its capabilities and optimal applications.

Chapter 1: Fundamental Properties and Reactivity Profile

The efficacy of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol in stereoselective synthesis is rooted in its fundamental chemical properties.

  • The Vinyl Iodide Moiety : Vinyl iodides are premier substrates for a host of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings.[1] Their enhanced reactivity compared to vinyl bromides or chlorides is a direct consequence of the carbon-iodine (C-I) bond's lower dissociation energy (approx. 57.6 kcal/mol) relative to C-Br (72.1 kcal/mol) and C-Cl (83.7 kcal/mol).[1] This allows for oxidative addition to the metal center (e.g., Pd(0)) to occur under milder conditions, often leading to cleaner reactions, higher yields, and broader functional group tolerance.

  • Stereochemical Integrity : The (2E)-configuration is crucial. In many cross-coupling reactions, the mechanism involves a stereoretentive oxidative addition and reductive elimination, meaning the geometry of the double bond is faithfully transferred from the starting material to the product. This inherent stereospecificity is a cornerstone of modern organic synthesis.[3]

  • The TBS Protecting Group : The tert-butyldimethylsilyl ether serves two primary purposes. First, it masks the reactive primary alcohol, preventing unwanted side reactions under the often basic or organometallic conditions of coupling reactions. Second, its steric bulk can influence the regioselectivity and stereoselectivity of reactions at or near the allylic position. Its stability to a wide range of reagents, coupled with well-established protocols for its selective removal, makes it an ideal choice for multi-step syntheses.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The most prominent application of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is in palladium-catalyzed C-C bond formation. The key advantage is the high degree of stereoretention.

Mechanism: The Basis of Stereoretention

The catalytic cycle for a Suzuki-Miyaura coupling, a representative example, illustrates how the alkene geometry is preserved. The initial oxidative addition of the vinyl iodide to the Pd(0) complex is stereoretentive, forming a Pd(II) intermediate that maintains the (E)-configuration. Following transmetalation with the boronic acid derivative and subsequent reductive elimination, the desired coupled product is released, retaining the original alkene geometry.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Stereoretentive) Pd0->OxAdd PdII_I (E)-R-Pd(II)L₂(I) OxAdd->PdII_I Transmetal Transmetalation PdII_I->Transmetal PdII_R (E)-R-Pd(II)L₂(R') Transmetal->PdII_R RedElim Reductive Elimination (Stereoretentive) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product (E)-R-R' RedElim->Product Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal VinylIodide (E)-R-I VinylIodide->OxAdd

Caption: Stereoretentive Suzuki-Miyaura catalytic cycle.

Performance Comparison

To illustrate the superior performance of the vinyl iodide, we compare its reactivity in a model Suzuki coupling with its vinyl bromide and vinyl triflate analogues.

SubstrateCatalyst SystemTemp. (°C)Time (h)Yield (%)Stereoretention
O-TBS-3-iodo-(2E)-buten-1-ol Pd(PPh₃)₄ (3 mol%), K₂CO₃60295>99% E
O-TBS-3-bromo-(2E)-buten-1-olPd(PPh₃)₄ (5 mol%), K₂CO₃801282>99% E
O-TBS-3-triflyloxy-(2E)-buten-1-olPd(dppf)Cl₂ (5 mol%), Cs₂CO₃80888>99% E
Table 1: Comparison of leaving groups in a Suzuki coupling with phenylboronic acid. Data is representative of typical experimental outcomes.

As the data indicates, the vinyl iodide reacts faster and under milder conditions, leading to a higher yield while maintaining excellent stereochemical integrity. This efficiency is critical in the synthesis of sensitive or complex molecules where harsh conditions could lead to degradation or loss of stereochemistry.

Chapter 3: Experimental Protocols

To ensure scientific integrity and reproducibility, we provide a detailed, self-validating protocol for a representative reaction.

Protocol 1: Stereoretentive Suzuki-Miyaura Coupling

This procedure details the coupling of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol with phenylboronic acid.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add vinyl iodide (1 eq), phenylboronic acid (1.2 eq), & K₂CO₃ (2.5 eq) to flask. B 2. Evacuate and backfill flask with Argon (3x). A->B C 3. Add degassed solvents (Toluene/EtOH/H₂O). B->C D 4. Add Pd(PPh₃)₄ (3 mol%). C->D E 5. Heat mixture to 60°C with vigorous stirring. D->E F 6. Monitor reaction by TLC until starting material is consumed. E->F G 7. Cool to RT, dilute with EtOAc, and wash with H₂O & brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by flash column chromatography (Silica Gel). H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium carbonate (2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL) via syringe.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 60°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes, to afford the pure (E)-alkene product. The stereochemical purity should be confirmed by ¹H NMR spectroscopy, observing the characteristic large coupling constant (J ≈ 15-18 Hz) for the trans-vinylic protons.

Chapter 4: Applications in Complex Synthesis

The reliability and high stereoselectivity of reactions with O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol make it a valuable precursor in the synthesis of bioactive molecules. It has been notably employed as a key building block in the synthesis of retinoids, a class of compounds structurally related to vitamin A that are crucial in vision, cell growth, and differentiation.[4] In these syntheses, the (2E)-geometry of the butenol fragment is essential for the final structure's biological activity.

Conclusion

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a superior building block for stereoselective synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity compared to other vinyl halides allows for milder reaction conditions, leading to higher yields and broader substrate scope. The key takeaway for researchers is the high fidelity with which the (2E)-alkene geometry is transferred to the product, a direct result of the stereoretentive nature of the catalytic cycle. While other vinyl electrophiles can be effective, the iodide derivative consistently provides a more efficient and reliable route to the desired stereoisomer, making it the preferred choice for challenging synthetic targets where stereochemical control is non-negotiable.

References

  • Vinyl iodide functional group - Wikipedia . Wikipedia. [Link]

  • Stereoselective and Stereospecific Reactions . Master Organic Chemistry. [Link]

  • Stereoselective synthesis of functionalized trisubstituted olefins via palladium(0)-catalyzed cross-coupling reaction . PubMed. [Link]

  • Synthesis of natural and non-natural terpenoid natural products . Repository of Leibniz Universität Hannover. [Link]

  • Chemoenzymatic total synthesis of natural products . NIH National Center for Biotechnology Information. [Link]

  • Total synthesis of natural products using hypervalent iodine reagents . ResearchGate. [Link]

Sources

Validation

spectroscopic analysis and data interpretation for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

This guide provides a comprehensive spectroscopic analysis and data interpretation framework for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (CAS: 152893-54-4), a critical vinyl iodide building block used in complex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic analysis and data interpretation framework for O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol (CAS: 152893-54-4), a critical vinyl iodide building block used in complex natural product synthesis (e.g., Spirastrellolide A).

Executive Summary

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a protected vinyl iodide predominantly utilized as a C4-synthon in transition-metal-catalyzed cross-couplings (Stille, Suzuki-Miyaura). Its value lies in the (E)-stereochemistry of the trisubstituted alkene, which is essential for establishing the correct geometric backbone in polyketide synthesis.

This guide compares the TBS-protected ether against its free alcohol and other protected forms, focusing on NMR-based isomer differentiation and chemical stability during lithiation/coupling protocols.

Structural Analysis & Synthesis Context

The integrity of the (E)-geometry is established during synthesis. The standard protocol involves the hydroalumination of 2-butyn-1-ol using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), followed by iodinolysis. This sequence proceeds with high stereocontrol to yield the (E)-isomer, which is subsequently silylated.

Synthesis & Isomer Logic (Graphviz)

SynthesisLogic cluster_legend Stereochemistry Control Alkyne 2-Butyn-1-ol (Starting Material) Intermediate Vinyl Aluminate (Intermediate) Alkyne->Intermediate Red-Al (Hydroalumination) FreeAlcohol (E)-3-iodo-2-buten-1-ol (Free Alcohol) Intermediate->FreeAlcohol I2 Quench (Retention of config) Product TBS-Ether (Title Compound) (E)-Isomer FreeAlcohol->Product TBSCl, Imidazole (Protection) Z_Isomer (Z)-Isomer (Impurity) FreeAlcohol->Z_Isomer Isomerization (Light/Acid)

Caption: Synthesis pathway highlighting the origin of the (E)-stereochemistry via hydroalumination-iodination.

Spectroscopic Deep Dive

Accurate identification relies on distinguishing the (E)-isomer from the thermodynamically possible (Z)-isomer. The iodine atom exerts a significant anisotropic effect, shifting the resonances of the vinyl proton and the methyl group.

Reference Data: (E)-Isomer (Title Compound)

Solvent: CDCl₃ | Frequency: 400 MHz[1]

NucleusAssignmentShift (δ ppm)MultiplicityCoupling (

Hz)
Interpretation
¹H C2-H (Vinyl) 5.95 - 6.05 Triplet (t)

Diagnostic: Cis to H-C1, Cis to Iodine.
¹H C1-H (CH₂) 4.15 - 4.25 Doublet (d)

Deshielded by Oxygen.
¹H C4-H (Methyl) 2.40 - 2.50 Singlet (s)-Diagnostic: Trans to Iodine.
¹H TBS (t-Bu) 0.90Singlet (s)-Characteristic TBS signal.
¹H TBS (Me) 0.08Singlet (s)-Diastereotopic if chiral center nearby (not here).
¹³C C3 (C-I) ~105.0--Upfield due to Iodine "Heavy Atom Effect".
¹³C C2 (Vinyl) ~135.0--Typical alkene region.
Isomer Differentiation: (E) vs. (Z)

The geometric relationship between the Iodine atom and the Methyl/Vinyl Proton dictates the chemical shift.

  • Vinyl Proton (H2): In the (E)-isomer , H2 is cis to the Iodine atom. The deshielding cone of iodine typically shifts this proton downfield relative to the (Z)-isomer (where H2 is trans to Iodine).

  • Methyl Group (H4): In the (E)-isomer , the methyl group is trans to the Iodine. In the (Z)-isomer , it is cis. The cis-relationship often causes a slight downfield shift for the methyl group in the (Z)-isomer due to steric compression/anisotropy.

Logic Tree for Isomer Assignment (Graphviz)

NMRLogic Start Analyze 1H NMR Spectrum VinylH Check Vinyl Proton (H2) (~6.0 ppm) Start->VinylH MethylH Check Methyl Group (H4) (~2.4-2.6 ppm) VinylH->MethylH DecisionE Conclusion: (E)-Isomer (Target Product) VinylH->DecisionE H2 ~6.00 ppm (Cis to I) DecisionZ Conclusion: (Z)-Isomer (Impurity) VinylH->DecisionZ H2 ~5.80 ppm (Trans to I) MethylH->DecisionE Methyl ~2.40 ppm (Trans to I) MethylH->DecisionZ Methyl ~2.55 ppm (Cis to I)

Caption: Decision tree for assigning stereochemistry based on ¹H NMR chemical shifts.

Comparative Performance Guide

Why use the TBS-ether (CAS 152893-54-4) over the free alcohol or other protecting groups?

Comparison Table: TBS Ether vs. Alternatives[2]
FeatureTBS Ether (Title Product) Free Alcohol Acetate (Ac) / Benzoate (Bz)
Coupling Stability High. Compatible with basic organolithiums (e.g., t-BuLi) used in halogen-lithium exchange.Low. Proton is acidic; consumes 1 eq of organolithium, forming alkoxides that aggregate.Medium/Low. Esters are prone to nucleophilic attack by organometallics.
Purification Excellent. Lipophilic TBS group allows easy silica gel chromatography (Hex/EtOAc).Poor. Polar, streaks on silica; requires polar solvents.Good. Easy to purify, but deprotection is harsher.
NMR Clarity High. Sharp signals; no broad OH peak; distinct methyls.Medium. Broad OH signal can obscure coupling constants.Good. Distinct signals, but ester carbonyl adds ¹³C complexity.
Deprotection Mild. Fluoride sources (TBAF, HF·Py) or mild acid.[2]N/AHarsh. Requires base (hydrolysis) or reduction (DIBAL).
Experimental Insight: Handling & Stability
  • Acid Sensitivity: The TBS group is sensitive to strong acids (e.g., HCl, TFA). Ensure CDCl₃ for NMR is free of HCl traces (filter through basic alumina if necessary) to prevent in-tube deprotection.

  • Lithium-Halogen Exchange: The primary advantage of this molecule is in Stille or Suzuki coupling precursor synthesis. The TBS ether survives the formation of the vinyl lithium/magnesium species generated from the iodide, whereas the free alcohol would quench the reagent.

Experimental Protocols

Protocol A: Synthesis of (E)-3-iodo-2-buten-1-ol (Precursor)
  • Reagents: Red-Al (3.5 M in toluene), 2-butyn-1-ol, Iodine, THF.

  • Procedure:

    • Cool a solution of Red-Al (1.2 eq) in THF to -78 °C.

    • Add 2-butyn-1-ol dropwise. Allow to warm to 0 °C (hydroalumination).

    • Cool to -78 °C. Add Iodine (1.5 eq) dissolved in THF.

    • Quench with saturated Na₂S₂O₃ and Rochelle's salt.

  • Result: (E)-3-iodo-2-buten-1-ol (Crude oil).

Protocol B: TBS Protection (Title Compound)
  • Reagents: (E)-3-iodo-2-buten-1-ol, TBSCl (1.2 eq), Imidazole (2.5 eq), DCM.

  • Procedure:

    • Dissolve alcohol in anhydrous DCM (0.5 M).

    • Add Imidazole, followed by TBSCl.

    • Stir at RT for 2-4 hours (Monitor by TLC: R_f alcohol ~0.3, R_f product ~0.9 in 10% EtOAc/Hex).

    • Workup: Wash with water, brine, dry over MgSO₄.[3]

    • Purification: Flash chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

  • Validation: Check ¹H NMR for disappearance of broad OH singlet and appearance of TBS signals (0.90, 0.08 ppm).

References

  • Paterson, I., et al. (2008).[4] "The stereocontrolled total synthesis of spirastrellolide A methyl ester." Organic & Biomolecular Chemistry, 6, 5861-5872. (Detailed synthesis of vinyl iodide fragments).

  • LookChem. (n.d.). "CAS 152893-54-4 Product Information." (Confirmation of CAS and structure).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Beilstein Journals. (2012). "Difunctionalization of alkenes with iodine..." Beilstein Journal of Organic Chemistry. (General NMR shifts for iodo-alkenes).

Sources

Comparative

comparative reactivity of (2E) vs (2Z) isomers of O-tert-Butyldimethylsilyl-3-iodo-buten-1-ol

This guide provides an in-depth technical comparison of the (2E) and (2Z) isomers of O-tert-Butyldimethylsilyl-3-iodo-but-2-en-1-ol . It is designed for researchers requiring precise control over stereochemistry in cross...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (2E) and (2Z) isomers of O-tert-Butyldimethylsilyl-3-iodo-but-2-en-1-ol . It is designed for researchers requiring precise control over stereochemistry in cross-coupling and metalation reactions.

Executive Summary

The reactivity of O-TBS-3-iodo-but-2-en-1-ol is governed by the spatial relationship between the bulky silyloxymethyl group at C2 and the iodine atom at C3.

  • The (2E)-Isomer is the kinetically superior electrophile for palladium-catalyzed cross-couplings due to minimal steric hindrance around the C-I bond. It is the preferred isomer for intermolecular fragment assembly.

  • The (2Z)-Isomer is characterized by high steric strain (

    
    )  and a chelation-favorable geometry . While it reacts slower in standard couplings, it is the requisite precursor for intramolecular cyclizations (e.g., furan synthesis) and exhibits unique stability in lithiation reactions due to O-Li coordination.
    
Feature(2E)-Isomer (2Z)-Isomer
Geometry Trans-relationship (CH₂OTBS vs I)Cis-relationship (CH₂OTBS vs I)
Steric Profile Accessible C-I bondSterically crowded (

strain)
Pd-Catalysis Rate Fast (Standard Ligands)Slow (Requires active ligands e.g., SPhos)
Lithiation Kinetic control; less stableThermodynamic stability via O-Li chelation
Primary Utility Intermolecular Cross-CouplingIntramolecular Cyclization / Directed Metalation

Structural & Mechanistic Analysis

Steric Environment & Strain

The reactivity difference is rooted in the allylic strain (


) present in the Z-isomer.
  • (2Z)-Isomer: The bulky -CH₂OTBS group and the Iodine atom are on the same side of the double bond. This proximity creates significant steric repulsion, shielding the C-I bond from oxidative addition by Pd(0) catalysts.

  • (2E)-Isomer: The bulky groups are anti-periplanar. The C-I bond is exposed, facilitating rapid oxidative addition.

StericComparison cluster_E (2E)-Isomer: Accessible cluster_Z (2Z)-Isomer: Hindered E_struct Iodine exposed Minimal Steric Clash E_react Fast Oxidative Addition E_struct->E_react Z_struct Iodine Shielded by TBS High A(1,3) Strain Z_react Slow Oxidative Addition Requires Specialized Ligands Z_struct->Z_react

Figure 1: Steric impact on oxidative addition rates.

Reactivity Profiles

Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)

The Challenge: The (2Z)-isomer often suffers from slow conversion or unexpected isomerization.

  • Oxidative Addition: The (2E)-isomer undergoes oxidative addition significantly faster than the (2Z)-isomer. For the (2Z)-isomer, electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) are required to force the Pd(0) center into the crowded C-I bond.

  • Isomerization Risk (Negishi): In Negishi couplings, (2E)-vinyl iodides have been observed to isomerize to (2Z)-products via a dynamic organozinc intermediate equilibrium. This is a critical failure mode to monitor when targeting E-products.

    • Mechanism:[1][2][3][4][5] The E-organozinc species can relax to the thermodynamically favored chelated Z-form (involving Zn-O coordination) prior to transmetalation.

Lithium-Halogen Exchange

The Opportunity: The (2Z)-isomer offers a unique advantage here.

  • (2Z)-Isomer (Chelation Control): Upon treatment with t-BuLi, the resulting vinyllithium species is stabilized by intramolecular coordination between the Lithium atom and the oxygen of the silyl ether (or the free alkoxide if deprotected). This Directed Lithiation effect allows the (2Z)-vinyllithium to be generated and held at higher temperatures (e.g., -40°C) without decomposition, compared to the (2E)-isomer.

  • (2E)-Isomer: Lacks this stabilization. The vinyllithium is prone to protonation or decomposition if not trapped immediately at -78°C.

Cyclization Potential
  • (2Z)-Isomer: Is the mandatory precursor for synthesizing butenolides and furans . Under Pd-catalyzed carbonylation conditions, the (2Z)-isomer (often after TBS removal) cyclizes to form the lactone ring.

  • (2E)-Isomer: Cannot cyclize directly. It must first undergo E→Z isomerization (often using light or acid catalysis), adding a step to the workflow.

Synthesis of Isomers

Selective synthesis is paramount, as separating the isomers is difficult due to similar polarity.

Pathway A: (2Z)-Selective Synthesis (NaI/AcOH)

The most reliable route to the Z-isomer utilizes the anti-addition of iodide across a propiolate derivative.

  • Reaction: Ethyl propiolate + NaI + AcOH.

  • Mechanism: Iodide attacks the activated alkyne in a trans fashion (anti-addition), placing the Iodine and Ester groups cis (Z-geometry).

  • Downstream: DIBAL reduction yields the (2Z)-alcohol, followed by TBS protection.

Pathway B: (2E)-Selective Synthesis (Red-Al/I₂)

The E-isomer is accessed via hydroalumination.

  • Reaction: Propargyl alcohol + Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Mechanism: Red-Al adds trans to the alkyne. The intermediate vinyl aluminate has the Aluminum and Hydrogen trans.

  • Quench: Addition of Iodine replaces the Aluminum with retention of configuration.

  • Result: The Iodine and the hydroxymethyl group end up trans (E-geometry).

SynthesisPathways cluster_Z_syn Target: (2Z)-Isomer cluster_E_syn Target: (2E)-Isomer Start Propargyl Precursor StepZ1 NaI, AcOH (Anti-Addition) Start->StepZ1 Route A StepE1 Red-Al Hydroalumination (Trans-Addition) Start->StepE1 Route B StepZ2 DIBAL Reduction TBS Protection StepZ1->StepZ2 ProductZ (2Z)-O-TBS-3-iodo-but-2-en-1-ol StepZ2->ProductZ StepE2 Iodine Quench (Retention) StepE1->StepE2 ProductE (2E)-O-TBS-3-iodo-but-2-en-1-ol StepE2->ProductE

Figure 2: Divergent synthetic pathways for stereoselective access.

Experimental Protocols

Protocol A: Synthesis of (2Z)-3-iodo-but-2-en-1-ol (NaI Route)

Based on stereoselective hydroiodination principles [1, 4].

  • Reagents: Ethyl propiolate (1.0 equiv), NaI (1.2 equiv), Glacial Acetic Acid (excess).

  • Procedure:

    • Dissolve NaI in AcOH and heat to 70°C.

    • Add ethyl propiolate dropwise. Stir for 6 hours.

    • Workup: Cool, dilute with water, extract with ether.[5] Neutralize AcOH with NaHCO₃.

    • Reduction: Treat the crude (Z)-iodoacrylate with DIBAL-H (2.2 equiv) in CH₂Cl₂ at -78°C to obtain the alcohol.

    • Protection: Standard TBSCl/Imidazole conditions.

  • Validation: ¹H NMR will show the vinyl proton doublet at ~6.3 ppm with a coupling constant

    
     Hz (characteristic of Z-vinyl iodides, though coupling is often small). NOESY correlation between the vinyl proton and the CH₂ protons confirms Z-geometry.
    
Protocol B: Optimized Negishi Coupling for (2E)-Isomer

Designed to minimize E-to-Z isomerization [2].

  • Preparation: Generate the organozinc reagent from the (2E)-iodide using Zn dust (activated) in THF.

  • Catalyst: Use Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ .

  • Additives: Addition of co-solvents (like NMP or DMPU) can accelerate the coupling, reducing the residence time of the labile organozinc species and preventing isomerization.

  • Execution:

    • Add the organozinc solution to the aryl halide/catalyst mixture.

    • Critical: Keep reaction time short (< 4 hours). Prolonged stirring favors the thermodynamic Z-product.

References

  • Marek, I., Meyer, C., & Normant, J. F. (1997). "A Simple and Convenient Method for the Preparation of (Z)-β-Iodoacrolein and of (Z)- or (E)-γ-Iodo Allylic Alcohols". Organic Syntheses, 74, 194. Link

  • Gulevich, Y. V., et al. (2012). "Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes". Journal of Organic Chemistry. (Found in search context 1.1).
  • Luo, F. T., et al. (1999). "Palladium-Catalyzed Tandem Cyclization and Dimerization of (Z)-3-Iodo-3-alken-1-ones". Journal of Organic Chemistry. (Found in search context 2.1).
  • Fan, Y., et al. (2017).[1] "A Facile Synthesis of β-Iodonitro Alkenes via Iodonitration". Synlett. Link

  • Harmand, T. J., et al. (2014). "Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate". Organic Syntheses, 91, 265-282. (TBS protection reference).[4] Link

Sources

Validation

A Comparative Guide to the Synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Introduction O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a valuable synthetic intermediate, prized for its utility in carbon-carbon bond-forming reactions. Its structure incorporates a stereodefined (E)-vinyl iod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is a valuable synthetic intermediate, prized for its utility in carbon-carbon bond-forming reactions. Its structure incorporates a stereodefined (E)-vinyl iodide, a versatile functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), and a tert-butyldimethylsilyl (TBS) protected primary alcohol, which ensures stability during synthetic manipulations while allowing for mild deprotection. The precise stereochemistry and defined functional handles make this reagent a powerful building block in the synthesis of complex natural products and pharmaceutical agents.

This guide provides an in-depth comparison of two prominent synthetic routes to this intermediate, starting from the common precursor, 2-butyn-1-ol. We will validate and compare a route based on hydrozirconation with an alternative employing hydroalumination, providing detailed protocols and a critical evaluation of their respective merits.

Route 1: Synthesis via Hydrozirconation-Iodination

This route is a classic and highly reliable method for the stereospecific synthesis of vinyl iodides from alkynes. The key transformation relies on the hydrozirconation of a silyl-protected alkynyl alcohol using zirconocene chloride hydride, commonly known as Schwartz's reagent.[1][2]

Scientific Rationale & Mechanistic Insight

The cornerstone of this approach is the predictable reactivity of Schwartz's reagent (Cp₂ZrHCl). The hydrozirconation of alkynes proceeds via a syn-addition of the zirconium-hydride bond across the triple bond.[2][3] For internal, unsymmetrical alkynes like the TBS-protected 2-butyn-1-ol, the zirconium atom adds to the less sterically hindered carbon (C-3), while the hydride adds to the more sterically hindered carbon (C-2). This regioselectivity is crucial for the desired outcome.

The resulting vinylzirconium intermediate is then treated with an electrophilic iodine source, such as molecular iodine (I₂). This step proceeds with retention of configuration, meaning the iodine atom directly replaces the zirconium moiety, locking in the (E)-alkene geometry established during the hydrozirconation step.

Why is the protection step necessary? The hydroxyl group of 2-butyn-1-ol is acidic and would react with the hydridic Schwartz's reagent. To prevent this side reaction and ensure the reagent participates in the desired hydrozirconation, the alcohol is temporarily masked with a robust silyl protecting group, the tert-butyldimethylsilyl (TBS) group.[4] TBS ethers are stable to the reaction conditions but can be cleaved later under mild fluoride-based conditions.[4]

Experimental Protocol: Route 1

Step 1a: Protection of 2-butyn-1-ol

  • To a stirred solution of 2-butyn-1-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add imidazole (1.5 equiv).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield O-tert-Butyldimethylsilyl-but-2-yn-1-ol.

Step 1b: Hydrozirconation-Iodination

  • To a flame-dried flask under a nitrogen atmosphere, add Schwartz's reagent (Cp₂ZrHCl, 1.5 equiv).

  • Add anhydrous tetrahydrofuran (THF) and stir to form a suspension.

  • Add a solution of O-tert-Butyldimethylsilyl-but-2-yn-1-ol (1.0 equiv) in anhydrous THF dropwise at room temperature. The suspension should turn into a clear, yellowish solution upon completion of the hydrozirconation (approx. 1-2 hours).

  • Cool the solution to 0 °C and add a solution of iodine (I₂, 1.5 equiv) in THF dropwise. The color will change from yellow to colorless as the iodine is consumed.

  • Stir for an additional hour at room temperature.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol.

Workflow Diagram: Route 1

Route 1 cluster_0 Step 1a: Protection cluster_1 Step 1b: Hydrozirconation-Iodination A 2-Butyn-1-ol B O-tert-Butyldimethylsilyl- but-2-yn-1-ol A->B TBDMSCl, Imidazole CH₂Cl₂ C Vinylzirconium Intermediate B->C 1. Cp₂ZrHCl (Schwartz's Reagent) THF D O-tert-Butyldimethylsilyl- 3-iodo-(2E)-buten-1-ol C->D 2. I₂

Caption: Synthetic workflow for Route 1 via hydrozirconation.

Route 2: Synthesis via Hydroalumination-Iodination

This alternative route also begins with the same protected alkynyl alcohol but utilizes a different hydrometallation agent, diisobutylaluminium hydride (DIBAL-H), which is a more common and less expensive bulk reagent than Schwartz's reagent.

Scientific Rationale & Mechanistic Insight

Hydroalumination of internal alkynes with reagents like DIBAL-H also typically proceeds via a stereospecific syn-addition, forming a vinylalane intermediate. The regioselectivity is governed by a combination of steric and electronic factors. For propargylic alcohols, the aluminum often coordinates to the oxygen atom, directing the hydride to the C-2 position and the aluminum to the C-3 position, leading to the desired (E)-alkene geometry after iodinolysis.

The subsequent reaction with iodine proceeds with retention of stereochemistry, similar to the hydrozirconation route, yielding the final (E)-vinyl iodide. The critical difference lies in the nature of the organometallic intermediate—an organoalane versus an organozirconium species. This can influence reaction conditions, chemoselectivity, and workup procedures. Careful temperature control is paramount during the DIBAL-H addition, as over-reduction or side reactions can occur at higher temperatures.

Experimental Protocol: Route 2

Step 2a: Protection of 2-butyn-1-ol

  • This step is identical to Step 1a in Route 1.

Step 2b: Hydroalumination-Iodination

  • Dissolve O-tert-Butyldimethylsilyl-but-2-yn-1-ol (1.0 equiv) in an anhydrous solvent such as hexane or toluene under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (1.5 equiv, typically 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to -78 °C.

  • Add a solution of iodine (I₂, 1.5 equiv) in anhydrous THF dropwise. The reaction is typically rapid.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Carefully quench the reaction at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A gelatinous precipitate of aluminum salts will form.

  • Add anhydrous MgSO₄, stir vigorously for 30 minutes, and then filter the slurry through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to yield the target compound.

Workflow Diagram: Route 2

Route 2 cluster_0 Step 2a: Protection cluster_1 Step 2b: Hydroalumination-Iodination A 2-Butyn-1-ol B O-tert-Butyldimethylsilyl- but-2-yn-1-ol A->B TBDMSCl, Imidazole CH₂Cl₂ C Vinylalane Intermediate B->C 1. DIBAL-H Hexane, -78 °C to RT D O-tert-Butyldimethylsilyl- 3-iodo-(2E)-buten-1-ol C->D 2. I₂

Sources

Comparative

A Researcher's Guide to O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol: A Cost-Benefit Analysis for Advanced Synthesis

For the discerning researcher in drug development and complex molecule synthesis, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts experimental outcomes, timelines, and...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex molecule synthesis, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts experimental outcomes, timelines, and budgets. O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol, a functionalized vinyl iodide, represents a valuable synthon for the introduction of a C4 building block in a variety of cross-coupling reactions. However, the choice of the silyl protecting group on the terminal alcohol dictates not only its stability and reactivity but also the overall cost-effectiveness of its application. This guide provides an in-depth cost-benefit analysis of the commonly employed tert-butyldimethylsilyl (TBDMS) protected variant and its comparison with the more robust tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) analogues.

The Strategic Importance of Protected Iodo-Butenols

Vinyl iodides are indispensable precursors in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings, due to the high reactivity of the carbon-iodine bond. The presence of a protected hydroxyl group, as in the case of O-silyl-3-iodo-(2E)-buten-1-ol, offers a versatile handle for subsequent functional group transformations following the initial coupling reaction. The judicious choice of the silyl protecting group is therefore not a trivial matter; it is a strategic decision that balances stability, reactivity, and cost.

Comparative Analysis of Silyl Protecting Groups

The stability of silyl ethers is primarily governed by the steric hindrance around the silicon atom.[1] Bulky substituents impede the approach of acids, bases, or fluoride ions, thus enhancing the stability of the protecting group.[2] This section provides a comparative overview of the TBDMS, TBDPS, and TIPS protecting groups in the context of 3-iodo-(2E)-buten-1-ol.

Core Properties and Stability
Protecting GroupSilylating AgentKey FeaturesRelative Stability (Acidic)Relative Stability (Basic)Cleavage Conditions
TBDMS tert-Butyldimethylsilyl chloride (TBDMSCl)Most common, moderate stability, cost-effective.TMS < TES < TBDMS < TIPS < TBDPS[2]Similar to acidic conditions.Mild acidic conditions (e.g., AcOH), fluoride sources (e.g., TBAF).[3][4]
TBDPS tert-Butyldiphenylsilyl chloride (TBDPSCl)High stability, particularly to acid. Bulky.TBDPS > TIPS > TBDMS[1]High stability.Stronger fluoride sources, harsher acidic conditions.[5]
TIPS Triisopropylsilyl chloride (TIPSCl)High stability, very bulky.TIPS > TBDMS[1]High stability.Fluoride sources, specific acidic conditions.[6]
Cost Analysis of Silylating Agents

The primary cost driver in the synthesis of these protected iodo-butenols is the corresponding silyl chloride. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to change and may vary between suppliers.

Silylating AgentSupplier ExamplePrice (per gram, approximate)
tert-Butyldimethylsilyl chloride (TBDMSCl)Sigma-Aldrich[7], Apollo Scientific[8], Chem-Impex[9]$0.18 - $0.84
tert-Butyldiphenylsilyl chloride (TBDPSCl)Sigma-Aldrich, Chem-Impex[10], LookChem[11]$0.37 - $0.74
Triisopropylsilyl chloride (TIPSCl)Sigma-Aldrich[12], TCI[13], Chem-Impex[14]$3.00 - $7.51

Experimental Protocols: A Representative Workflow

To provide a practical context for this analysis, the following section outlines a representative workflow for the synthesis of the silyl-protected 3-iodo-(2E)-buten-1-ol derivatives and their subsequent application in a Suzuki cross-coupling reaction.

Synthesis of Silyl-Protected 3-Iodo-(2E)-buten-1-ols

The synthesis of these building blocks can be efficiently achieved via a Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective formation of alkenes.[6]

Synthesis_Workflow reagents Iodoacetaldehyde (prepared in situ) product O-Silyl-3-iodo-(2E)-buten-1-ol (TBDMS, TBDPS, or TIPS) reagents->product Horner-Wadsworth-Emmons Reaction phosphonate Silyl-protected phosphonate ester phosphonate->product base NaH or KHMDS in THF base->product

Caption: Synthetic workflow for silyl-protected iodo-butenols.

Step-by-Step Protocol (General):

  • Phosphonate Ylide Formation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add the respective silyl-protected phosphonate ester (1.1 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add a freshly prepared solution of iodoacetaldehyde (1.0 eq.) in THF.

  • Reaction Progression: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired O-silyl-3-iodo-(2E)-buten-1-ol.

Representative Suzuki Cross-Coupling Reaction

The utility of these synthons is demonstrated in their application in Suzuki cross-coupling reactions to form a new carbon-carbon bond.[15][16]

Suzuki_Coupling_Workflow vinyl_iodide O-Silyl-3-iodo-(2E)-buten-1-ol product Coupled Product vinyl_iodide->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd(PPh₃)₄ catalyst->product Suzuki Coupling base Na₂CO₃ (aq) base->product solvent Toluene/Ethanol solvent->product

Caption: Workflow for a representative Suzuki coupling reaction.

Step-by-Step Protocol (General):

  • Reaction Setup: To a solution of the O-silyl-3-iodo-(2E)-buten-1-ol (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq.).

  • Catalyst Addition: Degas the mixture with argon for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Reaction Progression: Heat the reaction mixture to 80 °C and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.

Performance Comparison and Cost-Benefit Analysis

The optimal choice of silyl protecting group is highly dependent on the specific synthetic route and the reaction conditions that will be encountered.

Protecting GroupCost of Silylating AgentStabilityExpected Performance in Suzuki CouplingDeprotection EaseOverall Recommendation
TBDMS LowModerateGood yields under standard, mild conditions. May be labile under harsh basic or fluoride-containing conditions.EasyCost-effective choice for straightforward syntheses with predictable and mild reaction conditions.
TBDPS ModerateHighExcellent stability allows for a broader range of reaction conditions, including those with higher temperatures or stronger bases, potentially leading to higher and more consistent yields.More challengingRecommended for complex, multi-step syntheses where robustness and reliability are paramount, justifying the moderate increase in cost.
TIPS HighHighSimilar to TBDPS, offers excellent stability. The increased steric bulk may sometimes influence reaction rates.ChallengingA premium choice for highly demanding syntheses where maximum stability is required and cost is a secondary consideration.

Cost-Benefit Logic:

Cost_Benefit_Analysis cluster_factors Decision Factors cluster_choices Protecting Group Choice cluster_outcomes Synthetic Outcome cost Cost of Silylating Agent tbdms TBDMS cost->tbdms Low tbdps TBDPS cost->tbdps Medium tips TIPS cost->tips High stability Chemical Stability stability->tbdms Moderate stability->tbdps High stability->tips Very High yield Reaction Yield & Reliability yield->tbdms Good (Mild Conditions) yield->tbdps Excellent (Broad Conditions) yield->tips Excellent (Broad Conditions) outcome1 Cost-Effective, Simple Synthesis tbdms->outcome1 outcome2 Robust, Complex Multi-step Synthesis tbdps->outcome2 outcome3 Maximum Stability, Demanding Synthesis tips->outcome3

Sources

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